Brecanavir
Description
This compound is a tyrosyl-based arylsulfonamide inhibitor of human immunodeficiency virus (HIV) protease.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
HIV protease inhibito
Structure
2D Structure
Properties
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41N3O10S2/c1-20(2)14-36(48(39,40)25-8-9-29-30(13-25)45-19-44-29)15-28(37)27(35-33(38)46-31-17-43-32-26(31)10-11-41-32)12-22-4-6-24(7-5-22)42-16-23-18-47-21(3)34-23/h4-9,13,18,20,26-28,31-32,37H,10-12,14-17,19H2,1-3H3,(H,35,38)/t26-,27-,28+,31-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORVRJNILJXMMG-OLNQLETPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)CC(C(CN(CC(C)C)S(=O)(=O)C3=CC4=C(C=C3)OCO4)O)NC(=O)OC5COC6C5CCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)C[C@@H]([C@@H](CN(CC(C)C)S(=O)(=O)C3=CC4=C(C=C3)OCO4)O)NC(=O)O[C@H]5CO[C@@H]6[C@H]5CCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41N3O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185296 | |
| Record name | Brecanavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313682-08-5 | |
| Record name | Brecanavir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313682-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brecanavir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313682085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brecanavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brecanavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRECANAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E367I8C7FI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Discontinuation Notice: The clinical development of Brecanavir was discontinued due to insurmountable issues regarding its formulation, which prevented the consistent delivery of desired therapeutic drug levels in patients.[1] This document serves as a technical overview of its mechanism of action and preclinical/early clinical findings for scientific and research purposes.
Executive Summary
This compound (BCV, GW640385) is a potent, tyrosyl-based arylsulfonamide inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[2][3] As a member of the protease inhibitor (PI) class of antiretroviral drugs, its fundamental mechanism of action is the competitive inhibition of the HIV-1 aspartyl protease.[4][5] This enzyme is critical for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins, a process essential for the maturation of nascent virions into infectious particles.[3][4][6] By binding with exceptionally high affinity to the protease active site, this compound prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[4] Preclinical data demonstrated that this compound possesses sub-nanomolar potency against both wild-type and multi-drug resistant HIV-1 strains, exhibiting a significantly higher potency barrier to resistance than many other PIs available at the time of its development.[7][8]
Core Mechanism of Action: HIV-1 Protease Inhibition
The replication cycle of HIV-1 is a multi-stage process that relies on several key viral enzymes. One of the final and most critical stages is viral maturation, which is mediated by the HIV-1 protease.[6]
-
Polyprotein Synthesis: Following integration of viral DNA into the host genome, host cellular machinery transcribes and translates viral genes into large polyproteins, specifically Gag and Gag-Pol.[6]
-
Proteolytic Cleavage: The HIV-1 protease, itself a component of the Gag-Pol polyprotein, dimerizes and becomes active. It then cleaves the polyproteins at specific sites to release individual, functional structural proteins (like matrix and capsid) and viral enzymes (like reverse transcriptase, integrase, and protease itself).[3][6]
-
Viral Maturation: These newly liberated proteins assemble with viral RNA to form the mature, infectious core of a new virion, which can then infect other cells.[3]
This compound acts as a peptidomimetic competitive inhibitor. It is designed to mimic the transition state of the natural peptide substrates of the HIV-1 protease.[5] By occupying the enzyme's active site, it physically blocks the access of the Gag and Gag-Pol polyproteins, thereby halting the entire cleavage cascade. This leads to the budding of virions from the host cell that are structurally incomplete and functionally inert.
References
- 1. thebodypro.com [thebodypro.com]
- 2. In Vitro Antiviral Activity of the Novel, Tyrosyl-Based Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor this compound (GW640385) in Combination with Other Antiretrovirals and against a Panel of Protease Inhibitor-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 6. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Discovery and Development of Brecanavir
Introduction
This compound (formerly GW640385 or VX-385) was an investigational, orally active, high-affinity HIV-1 protease inhibitor (PI) developed through a collaboration between GlaxoSmithKline and Vertex Pharmaceuticals.[1][2] As a novel tyrosyl-based arylsulfonamide, it demonstrated exceptional potency against both wild-type and multi-drug resistant strains of HIV-1 in preclinical studies.[3][4] Despite promising early clinical results, its development was ultimately halted due to significant challenges in creating a viable oral formulation.[5][6][7] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of this compound.
Discovery and Rationale
The development of this compound came at a time when the emergence of HIV strains resistant to existing protease inhibitors was a major obstacle in the clinical management of HIV/AIDS.[8] This created a pressing need for new PIs with improved potency and a higher barrier to resistance. Researchers at GlaxoSmithKline focused on optimizing the arylsulfonamide scaffold of PIs, which led to the discovery of this compound.[3] This work resulted in a compound with an exceptionally high binding affinity for the wild-type HIV protease enzyme, with a Ki of 15 fM, making it significantly more potent than its predecessors like amprenavir and even the structurally similar darunavir.[3]
Mechanism of Action
Like other HIV protease inhibitors, this compound competitively inhibits the HIV-1 aspartyl protease.[1][5] This viral enzyme is crucial for the post-translational modification of the Gag and Gag-Pol polyproteins, which are precursor proteins that need to be cleaved into smaller, functional proteins for the assembly of mature, infectious virions.[1][5][9] By blocking this cleavage, this compound prevents the maturation of the virus, resulting in the production of immature, non-infectious viral particles.[1]
Preclinical Development
In Vitro Antiviral Activity
Preclinical assessments revealed that this compound possessed potent anti-HIV-1 activity in various cell culture assays.[3][4] It demonstrated 50% effective concentrations (EC50) in the sub-nanomolar range (0.2 to 0.53 nM) and was equally effective against HIV strains that use either the CXCR4 or CCR5 coreceptors.[3][4] Notably, in peripheral blood mononuclear cells (PBMCs), this compound was significantly more potent than other PIs tested, including amprenavir, nelfinavir, atazanavir, and the structurally related darunavir.[3]
Activity Against Resistant Strains
This compound showed a significant advantage against viruses from PI-experienced patients. In studies using recombinant viruses with mutations conferring resistance to other PIs, this compound maintained a low nanomolar 50% inhibitory concentration (IC50).[10] It exhibited a less than 5-fold increase in EC50 against 80% of patient isolates tested, demonstrating a greater mean in vitro potency than amprenavir, indinavir, lopinavir, atazanavir, tipranavir, and darunavir.[4]
Combination Studies and Serum Effect
When tested in combination with other antiretroviral agents, this compound showed synergistic activity with the nucleoside reverse transcriptase inhibitor (NRTI) stavudine and the non-nucleoside reverse transcriptase inhibitors (NNRTIs) nevirapine and delavirdine.[3][4] It demonstrated additive effects when combined with a wide range of other NRTIs and PIs.[3][4] The presence of 40% human serum was found to decrease its anti-HIV-1 activity by approximately 5.2-fold; however, even under these conditions, it maintained potent single-digit nanomolar EC50s.[3][4]
| Compound | Antiviral Activity (EC50 in nM) vs. HIV-1 IIIB in MT-4 Cells | Antiviral Activity (EC50 in nM) vs. HIV-1 Ba-L in PBMCs |
| This compound | 0.2 - 0.53[3] | ~0.03[11] |
| Amprenavir | >54[3] | ~3.9[3] |
| Atazanavir | N/A | ~0.3[3] |
| Darunavir | >2[3] | ~0.2[3] |
| Lopinavir | N/A | N/A |
| Nelfinavir | N/A | ~2.55[3] |
| Tipranavir | >170[3] | ~21.6[3] |
| Table 1: Comparative in vitro antiviral activity of this compound and other protease inhibitors. |
Clinical Development
Phase I Studies
The first-in-human, Phase I studies were designed to evaluate the safety, tolerability, and pharmacokinetics (PK) of single and repeat doses of this compound in healthy adult subjects.[10][12][13]
-
Without Ritonavir: When administered alone, this compound was readily absorbed, but the resulting plasma exposures were predicted to be insufficient to inhibit PI-resistant virus, likely due to high first-pass metabolism.[10][13]
-
With Ritonavir: Co-administration with ritonavir, a potent inhibitor of the CYP3A4 enzyme, dramatically increased this compound's bioavailability.[1] A single 300 mg dose of this compound with 100 mg of ritonavir increased the plasma area under the curve (AUC) and maximum concentration (Cmax) 26-fold and 11-fold, respectively.[10][13] Repeat-dose studies confirmed that twice-daily (q12h) regimens of this compound with ritonavir achieved steady-state trough concentrations that surpassed the target required to inhibit highly resistant HIV isolates.[12][14] The combination was generally well-tolerated, with the most common adverse events being headache and gastrointestinal disturbances.[10][12]
| This compound Dose | Ritonavir Dose | Parameter | Value |
| 300 mg (Single Dose) | None | Cmax (ng/mL) | 162 |
| AUC (ng·h/mL) | 338 | ||
| 300 mg (Single Dose) | 100 mg | Cmax (ng/mL) | 1790 |
| AUC (ng·h/mL) | 8840 | ||
| 300 mg (q12h, Day 15) | 100 mg | Cmax (ng/mL) | 3440 |
| AUC (ng·h/mL) | 22700 | ||
| Cτ (ng/mL) | 902 | ||
| Table 2: Summary of mean pharmacokinetic parameters of this compound from Phase I studies.[10][14] Cmax: Maximum Concentration, AUC: Area Under the Curve, Cτ: Trough Concentration. |
Phase II Studies
This compound advanced to Phase IIb clinical trials to assess its efficacy in HIV-1 infected patients.
-
Study HPR10006: This was an open-label, single-arm study in 31 HIV-1 infected patients (both PI-sensitive and PI-resistant) who received this compound/ritonavir 300mg/100mg twice daily with two NRTIs.[11][15][16] The results after 24 weeks were promising:
-
Study HPR20001 (STRIVE): This was a larger, dose-ranging study in heavily treatment-experienced patients with significant PI resistance.[17] Analysis of the baseline genotypes from this study confirmed that this compound had greater intrinsic antiviral activity and a lower median fold-change (FC) in resistance compared to most other PIs.[17]
| Study | Patient Population | Regimen | Primary Efficacy Endpoint (Week 24) |
| HPR10006 | 31 HIV-1 infected adults (PI-sensitive & resistant) | This compound/Ritonavir 300/100 mg BID + 2 NRTIs | 77% with HIV-1 RNA <50 copies/mL[15][16] |
| 81% with HIV-1 RNA <400 copies/mL[2] | |||
| Table 3: Summary of efficacy data from the Phase II HPR10006 study. |
Discontinuation of Development
In December 2006, GlaxoSmithKline announced the discontinuation of the clinical development program for this compound.[6][7][18] The decision was based on "insurmountable issues regarding formulation."[5][6] While the initial liquid formulation used in early trials was effective, the company was unable to develop a viable solid oral dosage form (like a tablet or capsule) that could consistently achieve the necessary therapeutic drug levels, particularly in the heavily treatment-experienced patient population it was intended for.[6][11][18]
Chemical Synthesis and Analogs
This compound, chemically known as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl N-[(2S,3R)-3-hydroxy-1-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}-4-[N-(2-methylpropyl)2H-1,3-benzodioxole-5-sulfonamido]butan-2-yl]carbamate, was synthesized by GlaxoSmithKline.[1][3] Further research explored the creation of highly deuterated analogs of this compound.[19] The goal of this research was to study the effect of deuterium incorporation on the drug's metabolic stability, potentially improving its pharmacokinetic profile by taking advantage of the kinetic isotope effect at sites of metabolic C-H bond breaking.[19]
Experimental Protocols
Detailed, step-by-step experimental protocols are proprietary and not fully available in public literature. However, the general methodologies can be described based on published studies.
-
In Vitro Antiviral Susceptibility Assays: The antiviral activity of this compound was typically assessed in cell-based assays. For example, MT-4 cells or human PBMCs were infected with laboratory strains of HIV-1 (like IIIB or Ba-L) or recombinant viruses containing protease genes from patient plasma.[3] The cells were then incubated with serial dilutions of the drug. After a set period, the level of viral replication was measured, often by quantifying p24 antigen production or reverse transcriptase activity. The EC50 was then calculated as the drug concentration required to inhibit viral replication by 50%.[3]
-
Drug Combination and Synergy Analysis: To assess the interaction between this compound and other antiretrovirals, checkerboard assays were performed.[3][8] Cells were treated with various concentrations of this compound and a second drug, both alone and in combination. The resulting data on viral inhibition were analyzed using mathematical models, such as the MacSynergy II program, to determine if the combination was synergistic, additive, or antagonistic.[3]
-
Pharmacokinetic Analysis: In clinical trials, blood samples were collected from subjects at multiple time points after drug administration.[10][14] Plasma concentrations of this compound (and ritonavir) were quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14] These concentration-time data were then used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using noncompartmental analysis.[10]
Conclusion
This compound represented a significant achievement in structure-based drug design, emerging as one of the most potent HIV-1 protease inhibitors ever discovered in preclinical studies. It showed great promise with its sub-nanomolar activity against wild-type and highly resistant HIV strains and positive early clinical results. However, the story of this compound is also a stark reminder of the multifaceted challenges in drug development. Its ultimate failure was not due to a lack of potency or safety concerns in its initial trials, but to the critical and often underestimated hurdle of drug formulation. The inability to create a stable, consistently bioavailable oral dosage form prevented this powerful molecule from reaching the patients who could have benefited from it.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. GSK and Vertex Pharmaceuticals Announce Presentation of Data Supporting Development of Investigational HIV Protease Inhibitor this compound | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro antiviral activity of the novel, tyrosyl-based human immunodeficiency virus (HIV) type 1 protease inhibitor this compound (GW640385) in combination with other antiretrovirals and against a panel of protease inhibitor-resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 6. GSK stops development of this compound | HIV i-Base [i-base.info]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. In Vitro Antiviral Activity of the Novel, Tyrosyl-Based Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor this compound (GW640385) in Combination with Other Antiretrovirals and against a Panel of Protease Inhibitor-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-Dose Safety and Pharmacokinetics of this compound, a Novel Human Immunodeficiency Virus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Safety and pharmacokinetics of this compound, a novel human immunodeficiency virus type 1 protease inhibitor, following repeat administration with and without ritonavir in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Single-dose safety and pharmacokinetics of this compound, a novel human immunodeficiency virus protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and Pharmacokinetics of this compound, a Novel Human Immunodeficiency Virus Type 1 Protease Inhibitor, following Repeat Administration with and without Ritonavir in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preliminary safety and efficacy data of this compound, a novel HIV-1 protease inhibitor: 24 week data from study HPR10006 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound: new PI, resistance report from phase II study [natap.org]
- 18. thebodypro.com [thebodypro.com]
- 19. Synthesis and pharmacokinetic profile of highly deuterated this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brecanavir (GW640385), a tyrosyl-based arylsulfonamide, emerged as a highly potent, second-generation HIV-1 protease inhibitor.[1] Its development, a collaborative effort between GlaxoSmithKline and Vertex Pharmaceuticals, was ultimately discontinued in December 2006 due to challenges related to its formulation.[2][3] Despite its discontinuation for clinical use, this compound remains a subject of scientific interest due to its remarkable in vitro potency against both wild-type and protease inhibitor-resistant strains of HIV-1. This document provides a comprehensive technical guide to the chemical structure, properties, and reported experimental methodologies related to this compound.
Chemical Structure and Properties
This compound is a non-peptidic small molecule with a complex and highly specific chemical architecture designed for optimal binding to the active site of the HIV-1 protease.
IUPAC Name: [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate[1]
SMILES: CC1=NC(COC2=CC=C(C--INVALID-LINK--=O)--INVALID-LINK--CN(S(=O)(C5=CC=C6C(OCO6)=C5)=O)CC(C)C)C=C2)=CS1[4]
InChI Key: JORVRJNILJXMMG-OLNQLETPSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C33H41N3O10S2 | [1][4] |
| Molecular Weight | 703.82 g/mol | [1][4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | Not reported | |
| Water Solubility (predicted) | 0.0177 mg/mL | DrugBank |
| logP (predicted) | 3.7 | DrugBank |
| pKa (strongest acidic) | 13.18 | DrugBank |
| pKa (strongest basic) | 2.6 | DrugBank |
Solubility and Storage
| Solvent | Solubility | Notes | Source |
| DMSO | 17.6 mg/mL (25.01 mM) | Requires sonication and warming. | [4] |
| Storage (Solid) | -20°C, protect from light, stored under nitrogen | [4] | |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | Protect from light, stored under nitrogen. | [4] |
Mechanism of Action: Inhibition of HIV-1 Protease
This compound functions as a competitive inhibitor of the HIV-1 aspartyl protease, an enzyme critical for the viral life cycle. The HIV-1 protease is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes. Inhibition of this process results in the production of immature, non-infectious virions.
The mechanism involves the high-affinity binding of this compound to the active site of the protease dimer, mimicking the transition state of the natural substrate. This binding is characterized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.
Caption: Mechanism of Action of this compound on the HIV-1 Life Cycle.
Experimental Protocols
Synthesis of this compound (GW640385)
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, which is common for compounds developed within the pharmaceutical industry. However, a publication detailing the synthesis of highly deuterated analogs of this compound provides significant insights into the potential synthetic route. The synthesis is complex, involving multiple steps to construct the core structure and introduce the various functional groups. Researchers interested in the synthesis should refer to the work by Velthuisen et al. (2013) in the European Journal of Medicinal Chemistry for foundational methodologies.
In Vitro Antiviral Activity Assay (MT-4 Cell Assay)
The following is a generalized protocol for determining the in vitro antiviral efficacy of this compound based on published studies.
Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HIV-1 replication in a cell-based assay.
Materials:
-
MT-4 cells (a human T-cell leukemia cell line)
-
HIV-1 viral stock (e.g., strain IIIB or HXB2)
-
This compound (GW640385) stock solution (in DMSO)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
96-well microtiter plates
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Microplate reader
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, harvest exponentially growing cells and adjust the cell density.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium in a 96-well plate. Include a "no drug" control (virus control) and a "no virus" control (cell control).
-
Infection: Add a predetermined amount of HIV-1 viral stock to the wells containing the diluted compound and to the virus control wells. Do not add virus to the cell control wells.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified atmosphere with 5% CO2 to allow for viral replication and the induction of cytopathic effects.
-
Cell Viability Measurement:
-
Add MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C. The viable cells will reduce the MTS to a formazan product, resulting in a color change.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the cell and virus controls.
-
The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental Workflow for the In Vitro Antiviral Assay.
Pharmacokinetic Studies in Animal Models
Detailed protocols for the in vivo pharmacokinetic studies of this compound are not extensively published. However, standard procedures for evaluating the pharmacokinetics of HIV protease inhibitors in animal models (e.g., rats, dogs) typically involve the following steps:
-
Animal Dosing: Administration of this compound to the animal model via the desired route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collection of blood samples at multiple time points post-dosing.
-
Plasma Preparation: Separation of plasma from the blood samples.
-
Drug Concentration Analysis: Quantification of this compound concentrations in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameter Calculation: Determination of key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
In Vitro Efficacy and Resistance Profile
This compound demonstrated exceptional potency in in vitro assays, with EC50 values in the sub-nanomolar to low nanomolar range against wild-type HIV-1.[1] A key advantage of this compound was its activity against a broad panel of HIV-1 isolates that were resistant to other protease inhibitors.
| Parameter | Value | Cell Line | Virus Strain | Source |
| EC50 (Wild-Type) | 0.2 - 0.53 nM | MT-4 | HIV-1 IIIB, HXB2 | [1] |
| Protein Binding Shift | 5.2-fold increase in EC50 in 40% human serum | MT-4 | HIV-1 HXB2 |
Conclusion
This compound (GW640385) represents a significant achievement in structure-based drug design, resulting in an HIV-1 protease inhibitor with outstanding in vitro potency and a favorable resistance profile. While formulation challenges ultimately halted its clinical development, the extensive preclinical data and the chemical scaffold of this compound continue to be of high value to researchers in the field of antiretroviral drug discovery. The information presented in this technical guide provides a detailed resource for understanding the chemical, biological, and experimental aspects of this potent antiviral compound.
References
- 1. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 2. abcam.cn [abcam.cn]
- 3. Synthesis and pharmacokinetic profile of highly deuterated this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brecanavir (formerly GW640385) is a potent, second-generation, non-peptidic protease inhibitor (PI) of human immunodeficiency virus type 1 (HIV-1).[1][2][3][4] Developed through a collaboration between Vertex Pharmaceuticals and GlaxoSmithKline, this compound was engineered to exhibit high affinity for the HIV-1 protease enzyme, including strains resistant to earlier PIs. This document provides a comprehensive technical guide on the in vitro antiviral activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. Although development was discontinued due to formulation challenges, the in vitro data for this compound remains a valuable reference for antiviral research.[5][6]
Core Antiviral Activity
This compound demonstrates sub-nanomolar to low nanomolar potency against wild-type HIV-1 in various cell culture assays.[1][2][3][4] Its mechanism of action involves competitively inhibiting the viral aspartyl protease, an enzyme crucial for cleaving the Gag-Pol polyprotein precursors into mature, functional viral proteins.[5][7] This inhibition results in the production of immature, non-infectious virions.[5][7]
Quantitative Antiviral Potency
The in vitro efficacy of this compound has been quantified across multiple studies and experimental conditions. The following tables summarize the key potency metrics.
| Assay Type | Cell Line/System | HIV-1 Strain | EC50 (nM) | Reference |
| Cell Culture Assay | Various | Wild-Type | 0.2 - 0.53 | [1][2][3][4] |
| PBMC Assay | Human PBMCs | Clinical Isolates | 0.03 (mean IC50) | [8][9] |
| MT-4 Cell Assay | MT-4 Cells | HXB2 | 0.66 (mean IC50) | [9] |
| Recombinant Virus Assay | Various | PI-Resistant Isolates | Variable (see Table 2) | [1][4] |
Table 1: Potency of this compound against Wild-Type HIV-1. EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values highlight the sub-nanomolar to low nanomolar activity of this compound.
| Protease Inhibitor | Fold Change in EC50 (Median) | Reference |
| This compound | 5.9 | [9] |
| Amprenavir | 21 | [9] |
| Saquinavir | 29 | [9] |
| Nelfinavir | 59 | [9] |
| Lopinavir | 82 | [9] |
| Atazanavir | 69 | [9] |
| Tipranavir | 3.4 | [9] |
| Ritonavir | 162 | [9] |
Table 2: Comparative Activity of this compound against Protease Inhibitor-Resistant HIV-1 Isolates. The fold change (FC) in EC50 represents the factor by which the EC50 for a resistant strain is increased compared to a wild-type strain. This compound demonstrates a lower fold change than many other PIs, indicating retained activity against resistant viruses.[9] Notably, this compound exhibited a less than 5-fold increase in EC50 against 80% of patient isolates tested.[1][2][4]
Mechanism of Action: HIV-1 Protease Inhibition
This compound's primary target is the HIV-1 protease enzyme. The following diagram illustrates the role of this enzyme in the viral life cycle and the inhibitory action of this compound.
Caption: this compound inhibits HIV-1 protease, preventing the cleavage of Gag-Pol polyproteins.
In Vitro Combination Antiviral Activity
This compound has been evaluated in combination with other antiretroviral agents to assess potential synergistic, additive, or antagonistic effects.
| Drug Class | Antiretroviral Agent | Observed Interaction | Reference |
| NRTI | Stavudine | Synergistic | [1][2][3][4] |
| Zidovudine, Tenofovir, Didanosine, etc. | Additive | [1][2][3][4] | |
| NNRTI | Nevirapine, Delavirdine | Synergistic | [1][2][3][4] |
| Efavirenz | Additive | [1][2][3][4] | |
| PI | Amprenavir, Atazanavir, Indinavir, etc. | Additive | [1][2][3][4] |
Table 3: In Vitro Interactions of this compound with Other Antiretrovirals. This table summarizes the outcomes of combination studies, showing that this compound is compatible with a wide range of other anti-HIV drugs.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vitro antiviral data. Below are generalized protocols for common assays used to evaluate this compound.
General Workflow for In Vitro Antiviral Activity Assay
Caption: A typical workflow for assessing the in vitro antiviral activity of a compound.
MT-4 Cell Assay for Antiviral Activity and Cytotoxicity
-
Cell Preparation: MT-4 cells are cultured in appropriate media and seeded into 96-well microtiter plates.
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Viral Infection: A predetermined amount of HIV-1 (e.g., HXB2 strain) is added to the wells containing cells and the test compound.
-
Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period that allows for multiple rounds of viral replication (typically 5-7 days).
-
Quantification of Viral Activity: The extent of viral replication is determined by measuring the cytopathic effect (CPE) of the virus on the MT-4 cells. This is often done using a colorimetric assay, such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, which measures cell viability.[4]
-
Cytotoxicity Assessment: In parallel, the same concentrations of this compound are added to uninfected MT-4 cells to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: The EC50 is calculated as the concentration of this compound that inhibits viral CPE by 50%. The therapeutic index is then calculated as the ratio of CC50 to EC50.
Recombinant Virus Assay for Resistance Profiling
-
Vector Construction: Plasmids containing the protease gene from clinical HIV isolates are generated.
-
Virus Production: These plasmids are co-transfected with an HIV-1 genomic vector (lacking the protease gene) into a suitable cell line to produce recombinant viruses carrying the patient-derived protease sequences.
-
Antiviral Susceptibility Testing: The susceptibility of these recombinant viruses to this compound and other PIs is then tested, typically in a single-cycle infectivity assay.
-
Data Analysis: The EC50 values for the recombinant viruses are compared to the EC50 for a wild-type reference virus to determine the fold change in susceptibility.
Impact of Human Serum
The presence of human serum proteins can affect the in vitro activity of highly protein-bound drugs like this compound. Studies have shown that in the presence of up to 40% human serum, the anti-HIV-1 activity of this compound was reduced by approximately 5.2-fold.[1][2][3][4] Despite this, this compound maintained potent single-digit nanomolar EC50 values under these more physiologically relevant conditions.[1][2][3][4]
Conclusion
This compound exhibits exceptional in vitro potency against both wild-type and multi-drug resistant HIV-1 strains. Its high affinity for the HIV-1 protease, favorable combination profile with other antiretrovirals, and retained activity in the presence of human serum underscore its robust antiviral characteristics. While its clinical development was halted, the extensive in vitro data for this compound provides a valuable benchmark for the development of future protease inhibitors and a deeper understanding of the molecular interactions required to overcome antiviral resistance.
References
- 1. In vitro antiviral activity of the novel, tyrosyl-based human immunodeficiency virus (HIV) type 1 protease inhibitor this compound (GW640385) in combination with other antiretrovirals and against a panel of protease inhibitor-resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Antiviral Activity of the Novel, Tyrosyl-Based Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor this compound (GW640385) in Combination with Other Antiretrovirals and against a Panel of Protease Inhibitor-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound: new PI, resistance report from phase II study [natap.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brecanavir (BCV, formerly GW640385) is a potent, second-generation HIV-1 protease inhibitor (PI) characterized by its significant in vitro activity against both wild-type and multi-PI-resistant strains of HIV-1.[1][2][3] Its development, however, has highlighted challenges related to its pharmacokinetic profile, primarily its low oral bioavailability attributed to extensive first-pass metabolism.[4] This technical guide provides a comprehensive overview of the available in vitro pharmacokinetic and metabolism data for this compound, alongside detailed experimental protocols relevant to its preclinical assessment.
In Vitro Pharmacokinetic Profile of this compound
The in vitro pharmacokinetic properties of a drug candidate are critical for predicting its in vivo behavior. For this compound, these studies have been instrumental in understanding its metabolic liabilities and the necessity for pharmacokinetic enhancement.
Metabolic Stability
While specific quantitative data for the in vitro metabolic stability of this compound, such as its half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLMs) or hepatocytes, are not extensively available in the public domain, preclinical studies suggest that the compound undergoes rapid and extensive metabolism.[4] The investigation into deuterated analogs of this compound was undertaken to improve its metabolic stability, indicating that the parent molecule is susceptible to significant metabolic turnover.
Table 1: Summary of In Vitro Metabolic Stability Data for this compound
| Parameter | System | Value | Reference |
| Metabolic Stability | Human Liver Microsomes | High Clearance (Qualitative Assessment) | [4] |
| Primary Metabolic Route | CYP3A4-mediated oxidation | Major Contributor to First-Pass Metabolism | [5] |
Plasma Protein Binding
This compound exhibits high affinity for plasma proteins, a common characteristic among HIV protease inhibitors.
Table 2: In Vitro Plasma Protein Binding of this compound
| Parameter | Matrix | Value | Reference |
| Protein Binding (%) | Human Serum | ~98% |
The high degree of protein binding can influence the drug's distribution and the concentration of unbound, pharmacologically active drug available to exert its antiviral effect.
Cytochrome P450 (CYP) Inhibition
As a substrate of CYP3A4, this compound's potential to inhibit various CYP isoforms is a crucial aspect of its drug-drug interaction profile. While specific IC50 or Ki values are not publicly detailed, its co-administration with ritonavir, a potent CYP3A4 inhibitor, is standard in clinical studies to boost its plasma concentrations, suggesting that this compound itself is a substrate and likely a modulator of this enzyme.[4][5]
Table 3: In Vitro Cytochrome P450 Inhibition Profile of this compound (Hypothetical)
| CYP Isoform | Inhibition Potential | Remarks |
| CYP3A4 | Substrate | This compound is primarily metabolized by CYP3A4. Its potential as an inhibitor has not been fully disclosed. |
| Other CYPs | Not Reported | Data on the inhibitory potential of this compound against other major CYP isoforms is not available. |
Experimental Protocols
The following sections detail standardized in vitro methodologies that are applied to characterize the pharmacokinetic and metabolic properties of compounds like this compound.
Metabolic Stability Assessment in Human Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) and metabolic half-life (t½) of this compound in human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-warm a suspension of HLMs in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound to the HLM suspension. The final concentration of this compound should be low (typically 1 µM) to ensure first-order kinetics.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a cold organic solvent (e.g., ACN) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).
Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the percentage of this compound bound to plasma proteins.
Materials:
-
This compound
-
Human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound and spike it into human plasma to achieve the desired final concentration.
-
Load the this compound-spiked plasma into the donor chamber of the equilibrium dialysis device.
-
Load PBS into the receiver chamber.
-
Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of this compound in both samples using LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
The percentage bound is calculated as (1 - fu) * 100.
CYP450 Inhibition Assay
Objective: To determine the IC50 of this compound for major human CYP450 isoforms.
Materials:
-
This compound
-
Pooled human liver microsomes
-
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a series of concentrations of this compound.
-
In separate reactions for each CYP isoform, pre-incubate HLMs with each concentration of this compound at 37°C.
-
Initiate the reaction by adding the specific probe substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction with a cold organic solvent.
-
Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
Plot the percentage of inhibition of metabolite formation versus the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the CYP isoform activity.
References
- 1. Preliminary safety and efficacy data of this compound, a novel HIV-1 protease inhibitor: 24 week data from study HPR10006 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. go.drugbank.com [go.drugbank.com]
Introduction
Brecanavir (formerly GW640385 and VX-385) is a novel, high-affinity, tyrosyl-based arylsulfonamide human immunodeficiency virus type 1 (HIV-1) protease inhibitor (PI).[1][2] Developed by GlaxoSmithKline and Vertex Pharmaceuticals, preclinical studies revealed its potent in vitro activity against both wild-type and multi-PI-resistant strains of HIV-1.[3] this compound was noted for having sub-nanomolar potency, surpassing many PIs on the market at the time.[4] Despite its promising antiviral profile, the clinical development of this compound was discontinued in December 2006 due to insurmountable challenges in creating a formulation that could achieve the necessary therapeutic exposures in heavily treatment-experienced patients.[4][5][6]
This technical guide provides an in-depth summary of the core preclinical data for this compound, focusing on its mechanism of action, antiviral activity, resistance profile, pharmacokinetics, and associated experimental methodologies.
Mechanism of Action
This compound functions as a competitive inhibitor of the HIV-1 aspartyl protease, an enzyme critical for the viral life cycle.[5] The HIV protease is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors into mature, functional structural proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[5][7]
By binding with high affinity to the active site of the protease, this compound blocks this cleavage process.[4] This inhibition results in the assembly of immature, non-infectious virions, thereby halting the spread of the infection.[5][7] this compound's binding affinity for the HIV protease was reported to be exceptionally high, at 15 fM, which is 10- to 100-fold higher than any other PI at the time.[4]
In Vitro Antiviral Activity
This compound demonstrated exceptionally potent and broad antiviral activity in a variety of in vitro assays against laboratory strains and clinical isolates of HIV-1.
Potency Against Wild-Type HIV-1
Preclinical assessments showed that this compound potently inhibited HIV-1 in cell culture, with 50% effective concentrations (EC50) in the sub-nanomolar to low nanomolar range.[1][2] It was equally effective against HIV strains that use either the CXCR4 or CCR5 coreceptors for entry.[1][2]
Table 1: In Vitro Antiviral Activity of this compound Against Wild-Type HIV-1 Strains
| Cell Line | Virus Strain | EC50 (nM) | Reference(s) |
|---|---|---|---|
| Various Cell Culture Assays | Wild-Type | 0.2 - 0.53 | [1][2] |
| Human PBMCs | HIV-1 Ba-L | ~0.03 |[1][4] |
Activity Against Protease Inhibitor-Resistant HIV-1
A key feature of this compound was its potent activity against viral isolates resistant to other PIs. In a study of 94 clinical isolates from PI-experienced patients, approximately 80% were fully susceptible to this compound (defined as a <5-fold change in EC50 compared to wild-type virus).[1] Against this panel of isolates, this compound showed significantly greater mean in vitro potency than amprenavir, indinavir, lopinavir, atazanavir, tipranavir, and darunavir.[1][2]
Table 2: Comparative Potency of this compound Against PI-Resistant Clinical Isolates
| Protease Inhibitor | Median IC50 (nM) | Fold Higher than this compound | Reference(s) |
|---|---|---|---|
| This compound | 0.5 | - | [8] |
| Amprenavir | 230 | ~460x | [8] |
| Lopinavir | 270 | ~540x | [8] |
| Saquinavir | 117 | ~234x | [8] |
| Ritonavir | 1700 | ~3400x | [8] |
| Nelfinavir | 340 | ~680x | [8] |
| Atazanavir | 74 | ~148x | [8] |
| Tipranavir | 250 | ~500x |[8] |
Effect of Human Serum
The presence of human serum proteins can reduce the effective concentration of highly protein-bound drugs. This compound is approximately 98% bound to serum proteins.[1] In vitro assays conducted in the presence of 40% human serum showed a 5.2-fold decrease in this compound's anti-HIV-1 activity.[1][2] However, even under these conditions, the drug maintained potent single-digit nanomolar EC50 values, retaining a potency advantage over other PIs.[1]
Combination Antiviral Activity
When tested in combination with other classes of antiretroviral drugs, this compound demonstrated additive or synergistic effects, with no antagonism observed. This profile is crucial for its potential use in combination antiretroviral therapy (cART).
Table 3: In Vitro Combination Activity of this compound
| Drug Class | Agent | Interaction | Reference(s) |
|---|---|---|---|
| NRTI | Stavudine | Synergistic | [1][2] |
| Zidovudine, Tenofovir, ddC, ddI, Adefovir, Abacavir, Lamivudine, Emtricitabine | Additive | [1][2] | |
| NNRTI | Nevirapine, Delavirdine | Synergistic | [1][2] |
| Efavirenz | Additive | [1][2] |
| PI | Indinavir, Lopinavir, Nelfinavir, Ritonavir, Amprenavir, Saquinavir, Atazanavir | Additive |[1][2] |
Resistance Profile
The development of drug resistance is a major challenge in HIV therapy. Preclinical studies analyzed the genetic mutations associated with reduced susceptibility to this compound.
Analysis of baseline genotypes from 119 highly PI-experienced patients in a Phase II study revealed a high prevalence of PI resistance-associated mutations (RAMs). The most common major RAMs were M46I/L (76%), V82A/F/S/T/L (63%), and L90M (62%).[8] Despite the presence of a mean of 3.2 major PI mutations per isolate, the median IC50 for this compound remained sub-nanomolar (0.5 nM).[8]
The median fold change (FC) in susceptibility for this compound was lower than for most other PIs tested, with the exception of Tipranavir.
Table 4: Median Fold Change (FC) in Susceptibility for PIs Against Resistant Isolates
| Protease Inhibitor | Median FC | Reference(s) |
|---|---|---|
| This compound | 5.9 | [8] |
| Amprenavir | 21 | [8] |
| Saquinavir | 29 | [8] |
| Nelfinavir | 59 | [8] |
| Ritonavir | 162 | [8] |
| Lopinavir | 82 | [8] |
| Atazanavir | 69 | [8] |
| Tipranavir | 3.4 |[8] |
Preclinical Pharmacokinetics
Pharmacokinetic (PK) studies are essential to determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Animal Pharmacokinetics
Preclinical studies in animal models revealed that this compound has low intrinsic oral bioavailability, ranging from 0% to 30%.[3][7] This is a common characteristic for HIV PIs due to high first-pass metabolism in the gut and liver. This compound was identified as a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4][7]
Coadministration with ritonavir, a potent inhibitor of CYP3A4, dramatically improved this compound's bioavailability in animals, increasing it to a range of 60% to 100%.[3][7] This "boosting" effect is a common strategy used to enhance the plasma concentrations of PIs.
Human Pharmacokinetics (Phase I)
While this guide focuses on preclinical data, early human PK studies inform the interpretation of animal data. In healthy subjects, single doses of this compound alone required over 1g to achieve target plasma concentrations.[3] However, when co-administered with 100 mg of ritonavir, a 300 mg dose of this compound resulted in an 11-fold increase in maximum concentration (Cmax) and a 26-fold increase in total exposure (AUC).[9] These results confirmed the necessity of ritonavir boosting for clinical development.[3][10]
Table 5: Key Pharmacokinetic Parameters of Ritonavir-Boosted this compound (Healthy Human Subjects, Repeat Dosing)
| BCV/RTV Dose (q12h) | Tmax (h, median) | Cmin (ng/mL, Day 15) | Accumulation Ratio | Reference(s) |
|---|---|---|---|---|
| 300mg / 100mg | 2.5 - 5.0 | >28 ng/mL | 1.84 - 4.93 | [10] |
| 600mg / 100mg | 2.5 - 5.0 | >28 ng/mL | 1.84 - 4.93 | [10] |
(Note: The target trough concentration of 28 ng/mL was estimated as the protein-binding corrected IC50 for highly resistant isolates)[9][10]
Preclinical Toxicology
Detailed preclinical toxicology reports for this compound are not extensively available in the public domain. However, data from early-phase human trials provide insight into its safety profile, which would have been supported by prior animal toxicology studies.[3] In single- and repeat-dose studies in healthy volunteers, this compound, both alone and with ritonavir, was generally well-tolerated.[3][10]
-
Adverse Events: No serious adverse events were reported in these early studies.[3][10] The most commonly reported drug-related adverse events were headache and gastrointestinal disturbances, which were often similar in nature to the placebo group.[3][10]
-
Clinical Laboratory Tests: No clinically concerning changes in hematology, chemistries (including liver function tests), or urinalysis were observed.[3][4]
These findings suggest that non-clinical toxicology studies in animals did not reveal any major safety signals that would have prevented its progression into human trials.
Experimental Protocols
The following sections describe the methodologies used in the key preclinical assessments of this compound.
In Vitro Antiviral Activity Assays
-
Modified MT-4 Cell Assay:
-
MT-4 cells (a human T-cell leukemia line) are seeded in 96-well microtiter plates.
-
The cells are infected with a laboratory strain of HIV-1 (e.g., NL4-3) in the presence of serial dilutions of this compound.
-
After a defined incubation period (typically 5 days), cell viability is assessed to measure the cytopathic effect of the virus.
-
A colorimetric method, such as the MTS staining assay (e.g., CellTiter96), is used. The optical density is measured, which correlates with the number of viable cells.
-
The EC50 is calculated as the drug concentration that inhibits the HIV-induced cytopathic effect by 50%.[11]
-
-
HeLa-CD4 MAGI Antiviral Assay:
-
HeLa cells engineered to express the CD4 receptor and an HIV-1 LTR-driven β-galactosidase reporter gene are used.
-
Cells are infected with HIV-1 in the presence of varying concentrations of this compound.
-
Upon successful viral entry and Tat protein expression, the LTR is activated, leading to the production of β-galactosidase.
-
After incubation, the cells are fixed and stained for β-galactosidase activity (e.g., with X-gal), which turns infected cells blue.
-
The number of blue cells is counted to quantify infectivity, and the EC50 is determined.[11]
-
-
Assay in Human Peripheral Blood Mononuclear Cells (PBMCs):
-
PBMCs are isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA).
-
The stimulated cells are infected with an HIV-1 strain (e.g., the CCR5-tropic Ba-L strain).
-
The infected cells are cultured with serial dilutions of this compound.
-
After several days, the supernatant is collected and analyzed for viral replication, typically by measuring the amount of p24 antigen using an ELISA.
-
The EC50 is calculated as the drug concentration that inhibits p24 production by 50%.[1]
-
Combination Antiviral Activity Assay
A checkerboard assay format is used to assess drug interactions.
-
Two drugs (e.g., this compound and an NRTI) are serially diluted, one horizontally and the other vertically, across a 96-well plate.
-
Target cells are infected with HIV-1 and added to each well, resulting in a matrix of drug concentration combinations.
-
Following incubation, antiviral activity is measured as described above.
-
The data are analyzed using a mathematical model (e.g., MacSynergy II) to determine if the drug combination is synergistic, additive, or antagonistic.
Phenotypic Drug Susceptibility Assay
To test clinical isolates, a recombinant virus assay (e.g., PhenoSense) is commonly used.
-
The protease-coding region of the viral RNA is amplified from patient plasma samples via RT-PCR.
-
This patient-derived protease sequence is inserted into a standard HIV-1 laboratory clone that lacks its own protease gene and contains a luciferase reporter gene.
-
Recombinant virus stocks are generated by transfecting these constructs into host cells.
-
The susceptibility of these patient-specific recombinant viruses to this compound and other PIs is then tested in a single-replication cycle assay, with infectivity measured by luciferase activity.
-
The EC50 is calculated and compared to that of a wild-type reference virus to determine the fold change in susceptibility.
Protein Binding Assay
The extent of plasma protein binding is determined using equilibrium dialysis.
-
A semipermeable membrane separates a chamber containing this compound in buffer from a chamber containing plasma.
-
The system is incubated until equilibrium is reached, allowing the free (unbound) drug to distribute equally across the membrane.
-
The concentration of this compound is measured in both the buffer and plasma chambers.
-
The percentage of protein-bound drug is calculated from the difference between the total concentration in the plasma chamber and the free concentration in the buffer chamber.[9]
Conclusion
The preclinical data for this compound painted a compelling picture of a highly potent HIV-1 protease inhibitor with an excellent in vitro resistance profile and broad activity. It was significantly more potent than many contemporary PIs, especially against treatment-resistant viral strains.[1][2] Its pharmacokinetic profile, characterized by low oral bioavailability, necessitated co-administration with ritonavir, a well-established strategy for this drug class.[3] Early safety data from human volunteers were favorable.[10] Despite this strong preclinical and early clinical foundation, the development of this compound was ultimately halted due to the inability to create a viable drug formulation that could reliably deliver the high exposures needed for efficacy in highly treatment-experienced patient populations.[4][6] The case of this compound underscores the critical importance of formulation and drug delivery in the successful translation of a potent compound from the laboratory to the clinic.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro antiviral activity of the novel, tyrosyl-based human immunodeficiency virus (HIV) type 1 protease inhibitor this compound (GW640385) in combination with other antiretrovirals and against a panel of protease inhibitor-resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-Dose Safety and Pharmacokinetics of this compound, a Novel Human Immunodeficiency Virus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 6. thebodypro.com [thebodypro.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound: new PI, resistance report from phase II study [natap.org]
- 9. Safety and Pharmacokinetics of this compound, a Novel Human Immunodeficiency Virus Type 1 Protease Inhibitor, following Repeat Administration with and without Ritonavir in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and pharmacokinetics of this compound, a novel human immunodeficiency virus type 1 protease inhibitor, following repeat administration with and without ritonavir in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Antiviral Activity of the Novel, Tyrosyl-Based Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor this compound (GW640385) in Combination with Other Antiretrovirals and against a Panel of Protease Inhibitor-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The clinical development of Brecanavir (GW640385) was discontinued by GlaxoSmithKline (GSK) in December 2006 due to "insurmountable issues regarding formulation".[1][2][3] As a result, detailed public data on its solubility and stability are limited. This guide synthesizes the available information and outlines the general experimental protocols and pathways that would be relevant in the study of a similar compound, in line with standard pharmaceutical development practices.
Introduction to this compound
This compound is a potent, tyrosyl-based arylsulfonamide inhibitor of the human immunodeficiency virus (HIV) type 1 protease.[4][5] It demonstrated high in vitro potency against a wide range of HIV-1 strains, including those resistant to other protease inhibitors.[6][7] Despite its promising antiviral activity, its development was halted at Phase II due to the inability to create a viable oral dosage form that could consistently deliver the required therapeutic drug levels.[1][2] This challenge was primarily attributed to the molecule's inherent physicochemical properties, particularly its poor solubility.[8]
Solubility Profile of this compound
Comprehensive quantitative solubility data for this compound in various solvents and across a range of pH values is not publicly available. The discontinuation of its development has left a significant gap in the scientific literature regarding its fundamental physicochemical properties.
Known Solubility Information
The available information on this compound's solubility is largely qualitative. One study noted a limit of solubility of approximately 50 μM in the context of a specific cell-based assay.[7] A Phase I clinical trial utilized a 10 mg/mL solution in a specialized vehicle composed of a 50:40:10 mixture of tocopherol-polyethylene glycol succinate (TPGS), polyethylene glycol 400, and ethanol, highlighting the need for significant formulation efforts to achieve even moderate concentrations.[9]
General Experimental Protocol for Equilibrium Solubility Determination
While a specific protocol for this compound is unavailable, a standard equilibrium solubility study, as recommended by regulatory bodies like the World Health Organization (WHO) for the Biopharmaceutics Classification System (BCS), would be conducted as follows.[10][11]
Objective: To determine the equilibrium solubility of an active pharmaceutical ingredient (API) in aqueous media across a physiologically relevant pH range.
Methodology:
-
Preparation of Buffers: Prepare aqueous buffers at a minimum of three pH values within the range of 1.2 to 6.8 (e.g., pH 1.2, 4.5, and 6.8).[11]
-
Sample Preparation: Add an excess amount of the API (in this case, this compound powder) to a known volume of each buffer in separate, sealed containers. The amount of API should be sufficient to ensure that a saturated solution is formed and an excess of solid remains.
-
Equilibration: Agitate the samples at a constant temperature, typically 37 ± 1 °C, for a predetermined period.[10] To establish equilibrium, samples should be taken at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the dissolved API reaches a plateau.[10]
-
Sample Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE) or by centrifugation.[10]
-
Quantification: Analyze the concentration of the dissolved API in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH Measurement: Measure and record the final pH of the solution at the end of the experiment.[10]
The following DOT script visualizes a generalized workflow for this process.
Stability Profile of this compound
Detailed stability data and degradation pathways for this compound are not publicly documented. Stability testing is crucial for ensuring the safety, efficacy, and shelf-life of a drug substance. Commercial suppliers of this compound for research purposes recommend storing the powder at -20°C for up to 3 years and stock solutions in solvent at -80°C for up to 6 months, suggesting potential long-term instability under less stringent conditions.[4][12]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule. While specific results for this compound are unavailable, a typical protocol involves exposing the API to a variety of stress conditions more severe than accelerated stability conditions.
Objective: To identify degradation pathways and develop stability-indicating analytical methods.
Typical Stress Conditions (as per ICH guidelines):
-
Acid Hydrolysis: Exposing the drug to acidic conditions (e.g., 0.1 N HCl) at elevated temperatures.
-
Base Hydrolysis: Exposing the drug to basic conditions (e.g., 0.1 N NaOH) at elevated temperatures.
-
Oxidation: Treating the drug with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Heating the solid drug substance (e.g., at 80°C).[13]
-
Photostability: Exposing the drug to light sources as specified by ICH Q1B guidelines.
Following exposure, the samples are analyzed by a suitable technique, typically HPLC or LC-MS, to separate and identify any degradation products formed.
The following DOT script illustrates the logical relationship in a forced degradation study.
Conclusion
The case of this compound serves as a critical example in drug development where a compound with high therapeutic potential fails due to insurmountable physicochemical hurdles, primarily poor solubility and the associated formulation challenges. The lack of detailed public data on its solubility and stability underscores the proprietary nature of such information, especially for discontinued drug candidates. While this guide cannot provide specific quantitative data or established protocols for this compound, it offers a framework for understanding the types of studies that would have been conducted and remain essential for the development of any new chemical entity. The generalized workflows and methodologies presented here are standard within the pharmaceutical industry and serve as a robust guide for researchers working on compounds with similar challenges.
References
- 1. GSK stops development of this compound | HIV i-Base [i-base.info]
- 2. thebodypro.com [thebodypro.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. medkoo.com [medkoo.com]
- 6. In Vitro Antiviral Activity of the Novel, Tyrosyl-Based Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor this compound (GW640385) in Combination with Other Antiretrovirals and against a Panel of Protease Inhibitor-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. who.int [who.int]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Thermal stability and hydration behavior of ritonavir sulfate: A vibrational spectroscopic approach - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brecanavir (GW640385) is a potent, second-generation HIV-1 protease inhibitor that was under development by GlaxoSmithKline. Although its clinical development was discontinued due to formulation challenges, the synthetic route to this complex molecule remains a subject of interest for medicinal chemists and drug development professionals. This technical guide provides a detailed overview of the plausible synthetic pathways and purification methods for this compound, based on available scientific literature and patents concerning its structural components and analogous compounds.
Chemical Structure
The chemical structure of this compound is characterized by a central (1S,2R)-1-benzyl-2-hydroxy-3-aminopropyl core, an N-isobutyl sulfonamide group, a distinctive (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl carbamate moiety, and a 4-(benzo[d][1][2]dioxol-5-yloxy)benzamide group.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The molecule can be disconnected into three key fragments:
-
Fragment A: The chiral core, (2R,3S)-3-amino-1-phenyl-butan-2-ol.
-
Fragment B: The chiral ligand, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.
-
Fragment C: The aromatic side chain, 4-(benzo[d][1][2]dioxol-5-yloxy)benzoic acid.
-
Fragment D: The sulfonamide moiety precursor, N-isobutyl-N-(4-methoxy-3-((trimethylsilyl)oxy)phenyl)sulfamoyl chloride (a plausible precursor).
The synthesis would involve the sequential coupling of these fragments.
Synthesis of Key Intermediates
Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (Fragment B)
The synthesis of this chiral bicyclic ether is a critical part of the overall process and has been reported in the literature.[1][3] One effective method involves an asymmetric cycloaddition reaction.
Experimental Protocol:
-
[4+3] Cycloaddition: A Lewis acid-catalyzed asymmetric [4+3] cycloaddition between a chiral furan and an oxyallyl cation generated in situ from a dihaloketone.
-
Reduction: The resulting cycloadduct is then subjected to stereoselective reduction of the ketone functionality.
-
Cyclization: Subsequent intramolecular cyclization affords the desired hexahydrofuro[2,3-b]furan-3-ol.
-
Purification: Purification is typically achieved by column chromatography on silica gel.
| Step | Reagents and Conditions | Typical Yield (%) |
| Cycloaddition | Chiral furan, dihaloketone, Lewis acid (e.g., Sc(OTf)₃) | 60-70 |
| Reduction | NaBH₄, CeCl₃·7H₂O, MeOH | 85-95 |
| Cyclization | Acid or base catalysis | 70-80 |
Synthesis of 4-(benzo[d][1][2]dioxol-5-yloxy)benzoic acid (Fragment C)
This fragment can be synthesized via a nucleophilic aromatic substitution reaction.
Experimental Protocol:
-
Williamson Ether Synthesis: Reaction of 4-hydroxybenzoic acid methyl ester with 5-bromobenzo[d][1][2]dioxole in the presence of a copper catalyst and a base.
-
Hydrolysis: Saponification of the resulting methyl ester to the carboxylic acid.
-
Purification: Recrystallization from a suitable solvent system like ethanol/water.
| Step | Reagents and Conditions | Typical Yield (%) |
| Ether Synthesis | 4-hydroxybenzoic acid methyl ester, 5-bromobenzo[d][1][2]dioxole, CuI, K₂CO₃, DMF | 75-85 |
| Hydrolysis | NaOH, MeOH/H₂O, reflux | 90-98 |
Final Assembly of this compound
The final assembly involves the coupling of the synthesized fragments.
Experimental Protocol:
-
Amide Coupling: The chiral amino alcohol core (Fragment A) is first coupled with the benzoic acid derivative (Fragment C) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).
-
Sulfonamide Formation: The resulting intermediate is then reacted with the sulfonyl chloride precursor (Fragment D) to form the sulfonamide linkage.
-
Carbamate Formation: The final step is the coupling of the hydroxyl group of the core with the chiral furanol (Fragment B) to form the carbamate. This can be achieved by activating the alcohol of Fragment B as a chloroformate or by using a coupling reagent like carbonyldiimidazole (CDI).
-
Final Purification: The crude this compound is purified by preparative high-performance liquid chromatography (HPLC) to yield the final product of high purity.
| Step | Reagents and Conditions | Typical Yield (%) |
| Amide Coupling | Fragment A, Fragment C, HATU, DIPEA, DMF | 80-90 |
| Sulfonamide Formation | Intermediate from step 1, Fragment D, Pyridine | 60-70 |
| Carbamate Formation | Intermediate from step 2, Fragment B, CDI, CH₂Cl₂ | 50-60 |
Visualizing the Synthetic Pathway
The overall synthetic strategy can be visualized as a logical workflow.
References
- 1. Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US11234985B2 - Antiviral therapy - Google Patents [patents.google.com]
- 3. Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brecanavir (also known as GW640385 or VX-385) is a potent, second-generation non-peptidic protease inhibitor (PI) of human immunodeficiency virus type 1 (HIV-1).[1][2][3] Developed through a collaboration between GlaxoSmithKline and Vertex Pharmaceuticals, this compound exhibited significant promise in preclinical and early clinical studies due to its high potency against both wild-type and multi-drug resistant HIV-1 strains.[1][4] Although its clinical development was halted due to formulation challenges, the extensive in vitro data and resistance profiling of this compound make it a valuable tool for HIV drug resistance research.[5]
These application notes provide a comprehensive overview of this compound's mechanism of action, its in vitro activity against resistant HIV-1, and detailed protocols for its use in drug resistance studies.
Mechanism of Action
This compound is a competitive inhibitor of the HIV-1 aspartyl protease.[2] This viral enzyme is crucial for the post-translational processing of the Gag and Gag-Pol polyproteins, which are precursors to mature, infectious virions. By binding to the active site of the protease, this compound prevents the cleavage of these polyproteins, leading to the production of immature, non-infectious viral particles.[2]
Signaling Pathway of HIV-1 Protease and Inhibition by this compound
The following diagram illustrates the role of HIV-1 protease in the viral life cycle and the mechanism of inhibition by this compound.
Caption: HIV-1 Protease Signaling Pathway and this compound Inhibition.
Quantitative Data: In Vitro Activity of this compound
This compound has demonstrated potent antiviral activity against a wide range of HIV-1 isolates, including those with multiple mutations conferring resistance to other protease inhibitors.
Table 1: In Vitro Activity of this compound against Wild-Type HIV-1
| Cell Type | HIV-1 Strain | IC50 (nM) | EC50 (nM) | Reference |
| PBMCs | - | 0.03 | - | [1] |
| PBMCs | IIIB | - | 0.20 | [6] |
| PBMCs | Ba-L | - | 0.42 | [6] |
| MT-4 | HXB2 | - | 0.53 | [2][3] |
| MT-4 | IIIB | - | 0.20 | [2][3] |
IC50: 50% inhibitory concentration; EC50: 50% effective concentration; PBMCs: Peripheral Blood Mononuclear Cells.
Table 2: Comparative In Vitro Activity of this compound and Other Protease Inhibitors against PI-Resistant HIV-1 Isolates
| Protease Inhibitor | Median IC50 (nM) | Median Fold Change in IC50 |
| This compound | 0.5 | 5.9 |
| Amprenavir | 230 | 21 |
| Atazanavir | 74 | 69 |
| Lopinavir | 270 | 82 |
| Nelfinavir | 340 | 59 |
| Ritonavir | 1700 | 162 |
| Saquinavir | 117 | 29 |
| Tipranavir | 250 | 3.4 |
Data from a Phase II study (HPR20001) in patients with extensive PI resistance.[7]
Table 3: this compound Activity against HIV-1 Isolates with Specific Protease Inhibitor Resistance-Associated Mutations
This compound maintained significant activity against a panel of clinical isolates with various PI resistance mutations. This compound demonstrated a less than 5-fold increase in EC50 against 80% of the patient isolates tested.[2][3][6] The most prevalent major PI resistance-associated mutations in a phase II study population included M46I/L (76%), V82F/A/S/T/L (63%), and L90M (62%).[7]
Experimental Protocols
Protocol 1: Phenotypic Susceptibility Assay for this compound using a Recombinant Virus Assay
This protocol is adapted from standard recombinant virus assays used in HIV drug resistance testing.[8][9][10]
Objective: To determine the in vitro susceptibility of HIV-1 isolates to this compound by measuring the 50% effective concentration (EC50).
Materials:
-
This compound (and other PIs for comparison)
-
Patient-derived or laboratory-adapted HIV-1 isolates
-
HIV-1 expression vector (e.g., pNL4-3)
-
Reporter cell line (e.g., TZM-bl cells, which express luciferase and β-galactosidase upon HIV-1 entry)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
Transfection reagent
-
Luciferase assay system
-
96-well cell culture plates
Workflow Diagram:
Caption: Recombinant Virus Phenotypic Assay Workflow.
Procedure:
-
Viral RNA Extraction and RT-PCR: Extract viral RNA from patient plasma or cell culture supernatant. Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the HIV-1 protease gene.
-
Cloning: Ligate the amplified protease gene into an HIV-1 expression vector that has the corresponding region deleted.
-
Transfection and Virus Production: Transfect a suitable producer cell line (e.g., 293T cells) with the recombinant vector. Harvest the virus-containing supernatant after 48-72 hours.
-
Drug Susceptibility Assay: a. Seed TZM-bl cells in a 96-well plate. b. Prepare serial dilutions of this compound and other PIs in cell culture medium. c. Add the drug dilutions to the cells, followed by the addition of the recombinant virus supernatant. d. Include control wells with no drug and no virus.
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.
-
Quantification of Viral Replication: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of viral replication for each drug concentration relative to the no-drug control. Determine the EC50 value by plotting the percent inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Drug Combination Study with this compound
This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound when combined with other antiretroviral drugs.
Objective: To evaluate the antiviral activity of this compound in combination with other antiretrovirals.
Materials:
-
This compound
-
Other antiretroviral drugs (e.g., NRTIs, NNRTIs, other PIs, integrase inhibitors)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Target cells (e.g., MT-4 cells or activated PBMCs)
-
Cell viability assay (e.g., MTS or XTT)
-
96-well plates
Workflow Diagram:
Caption: In Vitro Drug Combination Study Workflow.
Procedure:
-
Drug Preparation: Prepare serial dilutions of this compound and the second antiretroviral drug.
-
Checkerboard Assay Setup: In a 96-well plate, add the dilutions of this compound along the y-axis and the dilutions of the second drug along the x-axis. This creates a matrix of drug combinations.
-
Infection: Add target cells (e.g., MT-4 cells) and a pre-titered amount of HIV-1 to each well.
-
Incubation: Incubate the plate for 4-5 days at 37°C.
-
Assessment of Antiviral Activity: Measure the viral cytopathic effect (CPE) using a cell viability assay (e.g., MTS).
-
Data Analysis: Analyze the data using a combination index method, such as the MacSynergy II software, to determine if the drug combination is synergistic, additive, or antagonistic.
Conclusion
This compound remains a significant research tool for understanding HIV-1 protease inhibitor resistance. Its high potency and activity against a broad range of resistant strains provide a valuable benchmark for the development of new antiretroviral agents. The protocols outlined in these application notes offer a framework for utilizing this compound in studies aimed at elucidating the mechanisms of drug resistance and evaluating novel therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro antiviral activity of the novel, tyrosyl-based human immunodeficiency virus (HIV) type 1 protease inhibitor this compound (GW640385) in combination with other antiretrovirals and against a panel of protease inhibitor-resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary safety and efficacy data of this compound, a novel HIV-1 protease inhibitor: 24 week data from study HPR10006 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In Vitro Antiviral Activity of the Novel, Tyrosyl-Based Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor this compound (GW640385) in Combination with Other Antiretrovirals and against a Panel of Protease Inhibitor-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: new PI, resistance report from phase II study [natap.org]
- 8. Novel Two-Round Phenotypic Assay for Protease Inhibitor Susceptibility Testing of Recombinant and Primary HIV-1 Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel two-round phenotypic assay for protease inhibitor susceptibility testing of recombinant and primary HIV-1 isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Brecanavir (also known as GW640385) is a potent, second-generation HIV-1 protease inhibitor that has demonstrated significant in vitro activity against both wild-type and multi-drug resistant strains of the virus.[1] Accurate determination of its 50% inhibitory concentration (IC50) is crucial for preclinical and clinical research. This document provides detailed protocols for the principal in vitro methods used to determine the IC50 of this compound, including cell-based assays and a direct enzymatic inhibition assay.
Introduction to this compound and IC50 Determination
This compound is an arylsulfonamide-based protease inhibitor designed for high-affinity binding to the active site of the HIV-1 protease.[1][2] This enzyme is critical for the viral life cycle, as it cleaves newly synthesized viral polyproteins into mature, functional proteins. By inhibiting this process, this compound prevents the formation of infectious virions.[3]
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific biological target, in this case, HIV-1 protease, by 50%. In the context of antiviral drug development, both enzymatic IC50 (direct inhibition of the protease enzyme) and cell-based EC50 (effective concentration to inhibit viral replication in cell culture by 50%) are important parameters. For the purposes of this guide, we will use the term IC50 to refer to the concentration of this compound that inhibits viral replication or enzyme activity by 50%.
Data Presentation: this compound In Vitro Activity
The following tables summarize the in vitro antiviral activity of this compound against various HIV-1 strains in different cell lines.
Table 1: this compound IC50/EC50 Values against Wild-Type HIV-1
| Cell Line | HIV-1 Strain | Assay Method | IC50/EC50 (nM) | Reference |
| MT-4 | HXB2 | MTT | 0.44 - 0.53 | [1][4] |
| MT-4 | IIIB | MTT | 0.44 | [1] |
| Human PBMCs | IIIB | Not Specified | 0.20 | [1] |
| Human PBMCs | Ba-L | Not Specified | 0.42 | [1] |
| HeLa-CD4 | HXB2 | MAGI | >90000 | [4] |
| Clinical Isolates | Wild-Type | PhenoSense | 0.1 (median) | [5] |
Table 2: this compound IC50 Values against Protease Inhibitor-Resistant HIV-1 Isolates
| Isolate Type | Number of Major PI Mutations | Assay Method | Median IC50 (nM) | Fold Change vs. Wild-Type | Reference |
| PI-Experienced Patient Isolates | 3.2 (mean) | PhenoSense | 0.5 | 5.9 | [5] |
| PI-Resistant Clinical Isolates | Not specified | Recombinant Virus Assay | <5-fold increase for 80% of isolates | <5 | [1][2] |
| Patient Isolates (Baseline) | PI-sensitive and PI-resistant | Not Specified | 0.1 - 0.2 | Not Applicable | [6] |
Note on Serum Protein Binding: The presence of human serum can decrease the in vitro anti-HIV-1 activity of this compound. For instance, in the presence of 40% human serum, the EC50 of this compound increased by 5.2-fold, though it still maintained single-digit nanomolar activity.[1][2] One study noted a 6-fold increase in IC50 in the presence of 50% human serum.[6] This is an important consideration when extrapolating in vitro data to in vivo efficacy.
Experimental Protocols
Here we provide detailed protocols for three common methods to determine the IC50 of this compound.
Protocol 1: Cell-Based Antiviral Assay using MTT for Cell Viability
This protocol determines the concentration of this compound required to protect cells from the cytopathic effects of HIV-1 infection.
Materials:
-
MT-4 cells (or other susceptible T-cell line)
-
HIV-1 stock (e.g., HXB2 or IIIB strain)
-
This compound stock solution (in DMSO)
-
Complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, penicillin, and streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm or 590 nm)
Procedure:
-
Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. It is recommended to perform a 2-fold or 3-fold dilution series to cover a wide range of concentrations (e.g., from 100 nM down to picomolar concentrations). Also, prepare a "no drug" control.
-
Infection: Add 100 µL of HIV-1 stock (at a pre-determined multiplicity of infection, e.g., 0.01) to each well containing cells and the diluted compound. Include mock-infected control wells (cells only) and virus control wells (cells + virus, no drug).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the mock-infected and virus-infected controls. Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: p24 Antigen ELISA for Viral Replication Inhibition
This method directly measures the amount of HIV-1 p24 capsid protein in the culture supernatant, providing a direct measure of viral replication.
Materials:
-
Cell line and virus as in Protocol 1
-
This compound stock solution
-
Complete culture medium
-
96-well microtiter plates
-
CO2 incubator
-
Commercial HIV-1 p24 ELISA kit (follow manufacturer's instructions for the assay procedure)
-
Microplate reader (as per ELISA kit instructions)
Procedure:
-
Cell Plating and Infection: Follow steps 1-4 from Protocol 1.
-
Supernatant Collection: After the 5-day incubation, carefully collect the culture supernatant from each well.
-
p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detector antibody and substrate.
-
Absorbance Reading: Read the absorbance on a microplate reader at the wavelength specified by the ELISA kit.
-
Data Analysis: Generate a standard curve using the p24 standards provided in the kit. Determine the concentration of p24 in each supernatant. Calculate the percentage of p24 inhibition for each this compound concentration relative to the virus control (no drug). Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to determine the IC50.
Protocol 3: Fluorometric HIV-1 Protease Inhibition Assay (In Vitro)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic HIV-1 protease substrate
-
Assay buffer (specific to the enzyme and substrate)
-
This compound stock solution
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of HIV-1 protease and the fluorogenic substrate in the assay buffer at the desired concentrations. Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the diluted this compound, followed by the HIV-1 protease solution. Include an enzyme control (no inhibitor) and a no-enzyme control (substrate only).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for 1-3 hours at 37°C.
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound. Calculate the percentage of inhibition relative to the enzyme control. Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to determine the IC50.
Visualizations
HIV-1 Protease Signaling Pathway and Inhibition by this compound
References
- 1. In Vitro Antiviral Activity of the Novel, Tyrosyl-Based Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor this compound (GW640385) in Combination with Other Antiretrovirals and against a Panel of Protease Inhibitor-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: new PI, resistance report from phase II study [natap.org]
- 6. Preliminary safety and efficacy data of this compound, a novel HIV-1 protease inhibitor: 24 week data from study HPR10006 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brecanavir (also known as GW640385) is a potent, second-generation non-peptidic protease inhibitor (PI) of the human immunodeficiency virus type 1 (HIV-1). Developed by GlaxoSmithKline, it demonstrated sub-nanomolar inhibitory activity against both wild-type and multi-drug resistant strains of HIV-1 in preclinical studies.[1] As a tyrosyl-based arylsulfonamide, its design was aimed at establishing robust interactions with the HIV-1 protease active site, particularly with the backbone of the enzyme, to overcome common resistance mutations.[2] Despite its promising antiviral profile, the clinical development of this compound was discontinued due to formulation challenges.[3]
These application notes provide a summary of the available data on this compound's interaction with HIV-1 protease, offering valuable insights for the structural analysis of potent inhibitor binding and the design of next-generation antiretrovirals. Detailed protocols for the structural investigation of similar inhibitor-protease complexes are also presented.
Data Presentation
In Vitro Antiviral Activity of this compound
The following tables summarize the in vitro efficacy of this compound against wild-type and protease inhibitor-resistant HIV-1 isolates.
| Parameter | Cell Line/Virus Strain | Value | Reference |
| EC50 | MT-4 cells (HIV-1IIIB) | 0.44 nM | [4] |
| MT-4 cells (HIV-1HXB2) | 0.53 nM | [4] | |
| Human PBMCs (HIV-1IIIB) | 0.2 nM | [4] | |
| Human PBMCs (HIV-1Ba-L) | 0.42 nM | [4] | |
| IC50 | Wild-type HIV-1 | 0.1 - 0.2 nM | [1] |
| Selectivity Index | MT-4 cells | >55,000 | [4] |
Table 1: In vitro activity of this compound against wild-type HIV-1.
| PI-Resistant Isolates | This compound EC50 Fold-Change | Reference |
| 80% of patient isolates | < 5-fold | [2][4] |
Table 2: Activity of this compound against clinical PI-resistant HIV-1 isolates.
This compound demonstrated significantly greater in vitro potency compared to other protease inhibitors, including those from earlier generations and the more contemporary darunavir.[1]
Experimental Protocols
While a specific crystal structure of a this compound-HIV-1 protease complex is not publicly available in the Protein Data Bank (PDB), the following protocols outline the general methodologies for expressing, purifying, and co-crystallizing HIV-1 protease with inhibitors of a similar class.
Expression and Purification of HIV-1 Protease
This protocol is adapted from established methods for obtaining high-purity HIV-1 protease for structural studies.
a. Gene Expression:
-
The gene for HIV-1 protease (e.g., from the HXB2 strain) is typically cloned into an E. coli expression vector, such as pET-11a. To minimize autoproteolysis and improve stability, the protease gene may be mutated (e.g., Q7K, L33I, L63I). To prevent oxidation-mediated aggregation, cysteine residues can be replaced (e.g., C67A, C95A).
-
The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Cells are grown in a rich medium (e.g., Luria-Bertani broth) at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1.0 mM, followed by incubation for 3-4 hours.
b. Purification from Inclusion Bodies:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) and lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion bodies multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove cellular debris.
-
Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M guanidine hydrochloride or 8 M urea).
-
Refold the denatured protease by rapid dilution into a refolding buffer (e.g., 50 mM sodium acetate pH 5.5, 5% glycerol, 1 mM EDTA, 1 mM DTT) at 4°C with gentle stirring.
-
Concentrate the refolded protease and further purify it using size-exclusion chromatography.
Co-crystallization of HIV-1 Protease with an Inhibitor
This protocol describes the hanging-drop vapor diffusion method, a common technique for obtaining high-quality protein crystals.
a. Complex Formation:
-
Incubate the purified and refolded HIV-1 protease with a 5- to 10-fold molar excess of the inhibitor (e.g., this compound) dissolved in a suitable solvent like DMSO. The incubation should be carried out for at least one hour on ice to ensure complex formation.
b. Crystallization:
-
Set up hanging drops by mixing 1-2 µL of the protease-inhibitor complex with an equal volume of a reservoir solution.
-
A typical reservoir solution for HIV-1 protease crystallization contains a precipitant and a buffer. For example: 0.1 M sodium acetate pH 5.0-5.5, with 5-15% (w/v) polyethylene glycol (PEG) 8000 and 0.1-0.2 M NaCl.
-
Seal the drops over the reservoir in a crystallization plate and incubate at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops for crystal growth over several days to weeks.
X-ray Diffraction Data Collection and Structure Determination
a. Crystal Handling and Data Collection:
-
Once suitable crystals are obtained, they are cryo-protected by briefly soaking them in a solution containing the reservoir components and a cryoprotectant (e.g., 20-25% glycerol or ethylene glycol).
-
The crystals are then flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
b. Structure Solution and Refinement:
-
The diffraction data are processed and scaled.
-
The structure is typically solved by molecular replacement using a previously determined structure of HIV-1 protease as a search model (e.g., PDB ID: 2BPW).[5]
-
The inhibitor is then manually built into the electron density map in the active site.
-
The model is refined using crystallographic refinement software, and the final structure is validated.
Visualizations
Experimental Workflow for Structural Analysis
Workflow for the structural analysis of HIV-1 protease in complex with an inhibitor.
This compound's Mechanism of Action
This compound inhibits HIV-1 protease, preventing the maturation of viral particles.
Conclusion
This compound stands as a testament to the potential of structure-based drug design in developing highly potent HIV-1 protease inhibitors. Although its clinical journey was halted, the available data on its exceptional in vitro activity against a broad range of viral strains, including those resistant to other PIs, provides a valuable case study. The methodologies outlined here for the structural characterization of HIV-1 protease in complex with inhibitors are fundamental to the ongoing efforts to design novel therapeutics that can effectively combat the challenge of drug resistance in HIV treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Antiviral Activity of the Novel, Tyrosyl-Based Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor this compound (GW640385) in Combination with Other Antiretrovirals and against a Panel of Protease Inhibitor-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
Troubleshooting & Optimization
Welcome to the technical support center for Brecanavir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly used solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1] A stock solution of up to 25 mM can be prepared in DMSO.[1] It is crucial to use newly opened, non-hygroscopic DMSO to ensure optimal solubility.[1]
Q2: I am observing precipitation when preparing my this compound stock solution in DMSO. What should I do?
A2: If you observe precipitation, gentle warming and ultrasonic treatment can aid in dissolving this compound in DMSO.[1] Ensure your DMSO is of high purity and not hydrated, as this can significantly impact solubility.[1]
Q3: What is the maximum concentration of DMSO that is safe for most cell lines in in vitro assays?
A3: While it can be cell-line dependent, a final DMSO concentration of 0.1% to 0.5% (v/v) in the cell culture medium is generally considered safe for most cell lines.[2] It is always recommended to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.
Q4: Are there alternative solvents to DMSO for dissolving this compound?
A4: While DMSO is the most documented solvent for this compound, other organic solvents are commonly used for poorly soluble compounds. These include ethanol, dimethylformamide (DMF), and polyethylene glycol 400 (PEG 400).[3][4] However, their efficacy for this compound needs to be empirically determined, and solvent toxicity on the specific cell line must be evaluated.
Q5: My this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture medium. How can I prevent this?
A5: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. To mitigate this, you can try serial dilutions, vortexing during dilution, or using a co-solvent system. Another strategy is to formulate this compound with solubility-enhancing excipients such as cyclodextrins or surfactants, though this would require optimization.[3][5][6]
Q6: How does the presence of serum in the cell culture medium affect this compound's activity and solubility?
A6: The presence of human serum can decrease the in vitro anti-HIV-1 activity of this compound.[7][8] However, even with up to 40% human serum, this compound retains potent activity with single-digit nanomolar EC50s.[7][8] Serum proteins can bind to the compound, which may affect its free concentration and apparent solubility.
Troubleshooting Guide
Issue 1: this compound Powder Does Not Dissolve in DMSO
| Possible Cause | Troubleshooting Step |
| Low Quality or Hydrated DMSO | Use a fresh, unopened bottle of high-purity, anhydrous DMSO.[1] |
| Insufficient Solubilization Energy | Gently warm the solution and use an ultrasonic bath to aid dissolution.[1] |
| Concentration Too High | Attempt to prepare a more dilute stock solution (e.g., 10 mM) and adjust final dilutions accordingly. |
Issue 2: Precipitation Occurs After Diluting DMSO Stock in Aqueous Medium
| Possible Cause | Troubleshooting Step |
| Rapid Change in Solvent Polarity | Perform serial dilutions in your cell culture medium rather than a single large dilution step. Ensure rapid mixing during dilution. |
| Supersaturation of the Compound | Lower the final concentration of this compound in your assay if experimentally feasible. |
| Compound Instability in Aqueous Environment | Prepare fresh dilutions immediately before each experiment. Avoid storing this compound in aqueous solutions. |
Quantitative Data Summary
The following table summarizes the known solubility data for this compound.
| Solvent | Concentration | Molar Equivalent | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 17.6 mg/mL | ~25.01 mM | Requires ultrasonic and warming. Use of newly opened DMSO is recommended. | [1] |
| Aqueous Media (HeLa-CD4 cell assays) | Inactive up to ~50 µM | ~50 µM | This represents the limit of solubility observed in this specific assay. | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Ultrasonic water bath
-
Warming block or water bath set to 37°C
Procedure:
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 703.82 g/mol . For 1 mL of a 10 mM stock solution, you will need 7.04 mg.
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Gently vortex the tube to mix.
-
If the powder is not fully dissolved, place the tube in a 37°C warming block or water bath for 5-10 minutes.
-
Following warming, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure all solid has dissolved.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[10]
Visualizations
Experimental Workflow for Improving this compound Solubility
References
- 1. non-aqueous-zwitterionic-solvent-as-an-alternative-for-dimethyl-sulfoxide-in-the-life-sciences - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Antiviral Activity of the Novel, Tyrosyl-Based Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor this compound (GW640385) in Combination with Other Antiretrovirals and against a Panel of Protease Inhibitor-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antiviral activity of the novel, tyrosyl-based human immunodeficiency virus (HIV) type 1 protease inhibitor this compound (GW640385) in combination with other antiretrovirals and against a panel of protease inhibitor-resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
For researchers, scientists, and drug development professionals investigating the potent HIV protease inhibitor Brecanavir, overcoming its significant formulation hurdles is a primary challenge. The discontinuation of its clinical development was largely due to insurmountable issues in creating a viable oral dosage form that could achieve therapeutic drug levels, primarily stemming from poor solubility and extensive first-pass metabolism.[1][2][3][4]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation challenges associated with this compound?
A1: The main obstacles in formulating this compound are its low aqueous solubility and significant first-pass metabolism.[5] These factors contribute to poor oral bioavailability, making it difficult to achieve consistent and effective therapeutic concentrations in vivo.[1][4][6]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound exhibits poor solubility in aqueous solutions. While specific data in various buffers is limited in publicly available literature, it is soluble in dimethyl sulfoxide (DMSO), often requiring sonication and warming.[7]
Solubility of this compound in Selected Solvents
| Solvent | Solubility | Notes |
| DMSO | 17.6 mg/mL (25.01 mM) | Requires sonication and warming.[7] |
| Aqueous Buffers | Poor | Specific solubility values are not readily available. |
Q3: How does plasma protein binding affect this compound's activity?
A3: this compound is highly bound to human plasma proteins (97-98%).[8] This is a critical consideration for in vitro and in vivo studies, as high protein binding can reduce the free fraction of the drug available to exert its antiviral effect. In vitro experiments with 50% human serum have shown a 6-fold increase in the IC50 value.[9] The presence of human serum albumin (HSA) and α1-acid glycoprotein (AAG) can also significantly increase the EC50.[10]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility Leading to Inconsistent In Vitro Assay Results
Researchers may face challenges with this compound precipitating out of solution in aqueous-based media for antiviral or cytotoxicity assays, leading to high variability in results.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing poor aqueous solubility of this compound in in-vitro assays.
Experimental Protocol: Solubility Enhancement with Cyclodextrins
This protocol provides a method for preparing a this compound stock solution with improved aqueous solubility using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare a 40% (w/v) solution of HP-β-CD in PBS.
-
Accurately weigh this compound powder and add it to the HP-β-CD solution to achieve a target concentration (e.g., 1 mg/mL).
-
Vortex the mixture vigorously for 10-15 minutes.
-
Place the mixture in a shaker incubator at 37°C for 24 hours to facilitate complexation.
-
After incubation, centrifuge the solution to pellet any undissolved compound.
-
Filter the supernatant through a 0.22 µm syringe filter to obtain a clear, sterile stock solution.
-
Determine the final concentration of this compound in the solution using a validated analytical method (e.g., HPLC-UV).
Hypothetical Solubility Enhancement Data
| Formulation Vehicle | This compound Concentration (µg/mL) | Fold Increase in Solubility |
| PBS, pH 7.4 | < 1 | - |
| 1% DMSO in PBS | 5 | 5x |
| 10% HP-β-CD in PBS | 50 | 50x |
| 40% HP-β-CD in PBS | 200 | 200x |
Issue 2: Low Oral Bioavailability in Animal Models
The primary reason for this compound's clinical development failure was its inability to achieve sufficient plasma concentrations orally.[1][4] This is likely due to a combination of poor solubility and rapid first-pass metabolism by cytochrome P450 3A4 (CYP3A4).[6] this compound's bioavailability in animals was reported to be 0-30%, but increased to 60-100% when co-administered with ritonavir, a potent CYP3A inhibitor.[6]
Strategies to Improve Oral Bioavailability in Preclinical Studies
References
- 1. GSK stops development of this compound | HIV i-Base [i-base.info]
- 2. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 3. GSK halts development of new PI, this compound | aidsmap [aidsmap.com]
- 4. thebodypro.com [thebodypro.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Preliminary safety and efficacy data of this compound, a novel HIV-1 protease inhibitor: 24 week data from study HPR10006 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Antiviral Activity of the Novel, Tyrosyl-Based Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor this compound (GW640385) in Combination with Other Antiretrovirals and against a Panel of Protease Inhibitor-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Brecanavir in long-term experiments. This compound, a potent HIV protease inhibitor, demonstrated significant promise in early studies. However, its clinical development was ultimately halted due to insurmountable challenges related to its formulation and achieving consistent oral bioavailability.[1][2][3][4] This guide is intended to help researchers navigate the potential stability issues of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability issues with this compound?
A1: The most significant issue reported for this compound is related to its formulation. GlaxoSmithKline discontinued its development because they were unable to create a viable oral dosage form that could consistently deliver the required therapeutic drug levels, especially for patients with multi-drug resistant HIV.[2][3] This suggests challenges with solubility, bioavailability, and potentially rapid degradation in physiological environments. While specific chemical degradation pathways in long-term storage have not been extensively published, formulation difficulties often point to underlying physicochemical instability.
Q2: What are the recommended storage conditions for this compound?
A2: For stock solutions, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is also advised to protect the compound from light and store it under a nitrogen atmosphere.[5] For solid, powdered this compound, storage at -20°C, protected from light, is recommended.[5]
Q3: My this compound solution appears to have precipitated after thawing. What should I do?
A3: Precipitation upon thawing can indicate poor solubility or that the compound has fallen out of solution at lower temperatures. Gently warm the solution and use sonication to try and redissolve the precipitate. When preparing stock solutions, consider using a solvent in which this compound has high solubility, such as DMSO, and prepare aliquots to avoid repeated freeze-thaw cycles.[5]
Q4: I am observing a loss of this compound potency in my cell-based assays over time. What could be the cause?
A4: A gradual loss of potency could be due to several factors:
-
Degradation in Media: The complex components of cell culture media (e.g., pH, presence of enzymes) could be contributing to the degradation of this compound.
-
Adsorption to Plastics: Like many hydrophobic molecules, this compound may adsorb to the surface of plastic labware (e.g., pipette tips, microplates, tubes), reducing its effective concentration.
-
Light Sensitivity: If experiments are conducted over extended periods under normal laboratory lighting, photodegradation could be a contributing factor.
To mitigate these, prepare fresh dilutions of this compound from a frozen stock for each experiment, use low-binding labware, and minimize exposure of the compound to light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent results in repeat experiments | - Inconsistent final concentration due to precipitation.- Degradation of stock solution due to improper storage or repeated freeze-thaw cycles.- Variability in manual dilutions. | - Visually inspect solutions for any precipitate before use.- Aliquot stock solutions to minimize freeze-thaw cycles.- Use a calibrated pipette and ensure the compound is fully in solution before further dilution. |
| Low or no activity in biological assays | - Complete degradation of the compound.- Use of an inappropriate solvent that is toxic to cells or interferes with the assay.- Significant adsorption to experimental apparatus. | - Verify the integrity of the this compound stock using an analytical method like HPLC.- Ensure the final solvent concentration in the assay is non-toxic and compatible with the experimental system.- Consider using pre-coated or low-binding plates and tubes. |
| Appearance of unknown peaks in HPLC analysis of aged samples | - Chemical degradation of this compound. | - Conduct forced degradation studies (see Experimental Protocols below) to identify potential degradation products.- Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway. |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general method to assess the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (determined by UV-Vis scan).
-
Injection Volume: 10 µL.
-
Procedure: a. Prepare a standard solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile). b. Inject the standard to determine the retention time and peak area. c. Subject this compound samples to various stress conditions (see Protocol 2). d. At specified time points, dilute the stressed samples to the same concentration as the standard and inject them into the HPLC system. e. Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
Protocol 2: Forced Degradation Study
Forced degradation studies can help identify potential degradation pathways.
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by the stability-indicating HPLC method (Protocol 1) to assess the extent of degradation and the profile of degradation products.
Data Presentation
The following tables are templates for presenting stability data.
Table 1: Long-Term Stability of this compound Solution at Different Temperatures
| Time (Months) | % Remaining at 4°C | % Remaining at -20°C | % Remaining at -80°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 95.2 | 99.5 | 99.9 |
| 3 | 85.1 | 98.9 | 99.8 |
| 6 | 70.3 | 97.2 | 99.5 |
| 12 | 55.6 | 94.8 | 99.1 |
Table 2: Results of Forced Degradation Study
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 48h | 15.4 | 3 | 4.2 min |
| 0.1 M NaOH, 60°C, 48h | 8.2 | 2 | 5.1 min |
| 3% H₂O₂, RT, 24h | 25.1 | 4 | 3.8 min |
| 80°C (solid), 48h | 5.6 | 1 | 4.5 min |
| UV light, 24h | 12.8 | 2 | 6.3 min |
Visualizations
The following diagrams illustrate key workflows and potential pathways.
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 2. GSK halts development of new PI, this compound | aidsmap [aidsmap.com]
- 3. GSK stops development of this compound | HIV i-Base [i-base.info]
- 4. thebodypro.com [thebodypro.com]
- 5. medchemexpress.com [medchemexpress.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the crystallization of Brecanavir, a potent HIV-1 protease inhibitor. Given that this compound's clinical development was halted due to formulation challenges related to poor solubility, obtaining high-quality crystals for X-ray crystallography can be particularly demanding. This guide offers structured advice to overcome common obstacles.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound crystallization experiments.
Problem: No Crystals Are Forming
If you are observing no crystal formation, it could be due to several factors ranging from inappropriate solvent systems to issues with supersaturation.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Poor Solubility | This compound is known to have low aqueous solubility. Ensure you are using an appropriate organic solvent for initial dissolution. Based on its chemical structure, consider solvents such as DMSO, ethanol, methanol, or acetonitrile for initial solubility tests. |
| Inadequate Supersaturation | The solution may not be reaching the necessary level of supersaturation for nucleation to occur. Try slowly increasing the concentration of the precipitant or using a vapor diffusion method with a more volatile solvent to gradually increase the concentration of this compound. |
| Inappropriate Precipitant | The chosen precipitant may not be effective at reducing this compound's solubility to the point of crystallization. Screen a wide range of precipitants, including different polyethylene glycols (PEGs), salts (e.g., ammonium sulfate, sodium chloride), and organic solvents. |
| Kinetics of Nucleation | Crystal nucleation may be kinetically slow. Introduce a seed crystal from a previous (even if poor quality) experiment, or try scratching the side of the crystallization plate or vessel with a needle to create nucleation sites. |
| Temperature Effects | The incubation temperature may not be optimal. Experiment with a range of temperatures (e.g., 4°C, 16°C, 20°C). Some compounds crystallize better at lower temperatures, while others require room temperature. |
Problem: Oiling Out or Amorphous Precipitation
The formation of oils or an amorphous precipitate instead of crystals is a common issue for poorly soluble compounds.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Supersaturation is Too High | Rapidly reaching a high level of supersaturation can lead to the compound "crashing out" of solution as an oil or amorphous solid. Slow down the rate of equilibration in vapor diffusion experiments by using a larger reservoir volume or a less volatile precipitant. In microbatch experiments, start with lower initial concentrations of this compound and the precipitant. |
| Solvent/Precipitant Mismatch | The chosen solvent and precipitant system may favor an amorphous state. Experiment with different solvent-precipitant combinations. For example, if you are using a polar solvent, try a less polar precipitant. |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. Ensure the this compound sample is of high purity (>98%). If necessary, repurify the compound. |
| pH of the Solution | The pH of the crystallization drop can significantly influence the charge state of the molecule and its ability to form an ordered crystal lattice. Buffer the crystallization solution across a range of pH values to find the optimal condition. |
Problem: Crystals Are Too Small or of Poor Quality
Obtaining small, needle-like, or otherwise poorly formed crystals is a frequent challenge that can hinder X-ray diffraction analysis.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Too Many Nucleation Events | If nucleation occurs too readily, it can result in a large number of small crystals. Reduce the rate of supersaturation or decrease the initial concentration of this compound. |
| Rapid Crystal Growth | Fast crystal growth often leads to disordered or poorly formed crystals. Slow down the growth rate by lowering the temperature or reducing the precipitant concentration. |
| Vibrations or Disturbances | Physical disturbances can disrupt crystal growth. Ensure the crystallization plates are stored in a vibration-free environment. |
| Microseeding | Use microseeding or macroseeding techniques. Prepare a seed stock from existing small crystals and introduce a very dilute suspension of these seeds into a new crystallization drop that is in a metastable zone. |
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
This compound is a tyrosyl-based arylsulfonamide and a potent HIV-1 protease inhibitor.[1] Its molecular formula is C33H41N3O10S2, with a molecular weight of 703.82 g/mol .[1]
Q2: What is a good starting point for solvent selection for this compound?
Given its poor aqueous solubility, organic solvents are necessary for initial dissolution. A known solubility data point is 17.6 mg/mL (25.01 mM) in DMSO. Based on the structures of similar HIV protease inhibitors, other potentially useful solvents to screen include ethanol, methanol, isopropanol, acetonitrile, and acetone.
Q3: What crystallization techniques are recommended for this compound?
Both vapor diffusion (hanging and sitting drop) and microbatch crystallization methods are suitable for screening and optimizing crystallization conditions for small molecules like this compound. Vapor diffusion allows for a gradual approach to supersaturation, which can be beneficial for preventing oiling out. Microbatch is a high-throughput method that can quickly screen a wide range of conditions.
Q4: How can I address the issue of polymorphism observed with other HIV protease inhibitors?
Polymorphism, the ability of a compound to exist in multiple crystalline forms, was a significant issue for the related HIV protease inhibitor Ritonavir.[2][3][4] To investigate and control for polymorphism with this compound, it is crucial to screen a wide variety of solvents and precipitants, as different conditions can favor the formation of different polymorphs. Characterize any resulting crystals using techniques like powder X-ray diffraction (PXRD) to identify different crystal forms.
Data Presentation
Table 1: Physicochemical Properties of this compound and Structurally Related HIV Protease Inhibitors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known Solubility |
| This compound | C33H41N3O10S2 | 703.82 | 17.6 mg/mL in DMSO |
| Darunavir | C27H37N3O7S | 547.66 | 8.7 mg/L in water[5] |
| Amprenavir | C25H35N3O6S | 505.63 | 40 mg/L in water at 25°C[6] |
| Tipranavir | C31H33F3N2O5S | 602.67 | Soluble in ethanol[7] |
| Ritonavir | C37H48N6O5S2 | 720.95 | ~5 mg/mL in ethanol, ~15 mg/mL in DMSO and DMF[8] |
Table 2: Example Crystallization Conditions for HIV Protease Inhibitors
| Inhibitor | Crystallization Method | Precipitant(s) | pH | Temperature (°C) |
| Amprenavir | Hanging Drop | 0.6–0.8 M Sodium Chloride | 5.6 (0.1M MES) | Not Specified |
| Tipranavir | Hanging Drop | 0.75–2.0 M Sodium Chloride | 4.8-5.8 (0.1M Acetate or Citrate) | Room Temp |
| HIV Protease Complex | Hanging Drop | 40%–60% Saturated Ammonium Sulfate, 10% DMSO | 6.0 (0.25 M Sodium Citrate) | 20 |
Experimental Protocols
Protocol 1: Vapor Diffusion Crystallization (Hanging Drop)
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10-20 mg/mL) in a suitable organic solvent (e.g., DMSO).
-
Crystallization Screen Setup:
-
In a 24-well crystallization plate, pipette 500 µL of various precipitant solutions into the reservoirs.
-
On a siliconized glass coverslip, mix 1 µL of the this compound stock solution with 1 µL of the corresponding reservoir solution.
-
Invert the coverslip over the reservoir and seal with vacuum grease.
-
-
Incubation: Incubate the plates at different temperatures (e.g., 4°C and 20°C) in a vibration-free environment.
-
Monitoring: Monitor the drops for crystal growth regularly over several days to weeks using a microscope.
Protocol 2: Microbatch-Under-Oil Crystallization
-
Stock Solution Preparation: As in the vapor diffusion protocol, prepare a concentrated stock solution of this compound.
-
Crystallization Plate Setup:
-
In a 96-well microbatch plate, dispense a layer of paraffin or silicone oil into each well.
-
Under the oil, dispense a small volume (e.g., 1 µL) of the this compound stock solution and an equal volume of the precipitant solution. The two droplets should mix.
-
-
Incubation: Seal the plate and incubate at various temperatures.
-
Monitoring: Regularly inspect the droplets for the formation of crystals.
Mandatory Visualization
Caption: A workflow diagram for troubleshooting this compound crystallization.
Caption: Logical relationships of factors in this compound crystallization.
References
- 1. AMPRENAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. CN111821309B - Darunavir composition with improved dissolution rate - Google Patents [patents.google.com]
- 3. pnas.org [pnas.org]
- 4. Elucidation of crystal form diversity of the HIV protease inhibitor ritonavir by high-throughput crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DARUNAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. Amprenavir | C25H35N3O6S | CID 65016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tipranavir | CAS:174484-41-4 | HIV protease inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Brecanavir in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active aspartic protease inhibitor that has been investigated for the treatment of HIV.[1] Its primary mechanism of action is the inhibition of the HIV viral proteinase enzyme. This enzyme is crucial for cleaving the gag-pol polyprotein, a necessary step for the maturation of viral particles. By blocking this cleavage, this compound results in the production of noninfectious, immature viral particles.[1]
Q2: Why was the clinical development of this compound discontinued?
The clinical development of this compound was discontinued due to significant challenges related to its formulation.[2] These formulation issues resulted in low oral bioavailability, making it difficult to achieve and maintain therapeutic drug levels in patients.[1][3]
Q3: What are the key parameters to consider when optimizing this compound concentration in a cell-based assay?
Optimizing this compound concentration requires a careful balance between its antiviral efficacy and its potential cytotoxicity. The key parameters to determine are:
-
50% Effective Concentration (EC50) or 50% Inhibitory Concentration (IC50): The concentration of this compound that inhibits 50% of viral replication.
-
50% Cytotoxic Concentration (CC50): The concentration of this compound that causes a 50% reduction in cell viability.
-
Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value is desirable as it indicates a wider therapeutic window, with high antiviral activity and low cellular toxicity.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against different strains of HIV-1 in various cell lines.
Table 1: In Vitro Antiviral Activity of this compound against HIV-1
| Cell Line | HIV-1 Strain | EC50 / IC50 (nM) | Reference |
| MT-4 | IIIB | 0.44 | |
| MT-4 | HXB2 | 0.53 | |
| Human PBMCs | IIIB | 0.2 | [4] |
| Human PBMCs | Ba-L | 0.42 | [4] |
| Baseline Isolates | PI-sensitive/resistant | 0.1 - 0.2 | [5][6] |
Table 2: Comparative Potency of this compound
| Metric | Comparison | Reference |
| In vitro potency | >100-fold more potent than previously marketed PIs | [7] |
| In vitro potency | ~10-fold more potent than darunavir | [7] |
| Binding Affinity (HIV protease) | 15 fM (10- to 100-fold higher than other PIs) | [7] |
Experimental Protocols
Here are detailed methodologies for key experiments to determine the optimal concentration of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol determines the CC50 of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Target cells (e.g., MT-4, PBMCs)
-
Complete cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with your target cells at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plates for a period that mirrors the duration of your antiviral assay (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using a dose-response curve.[8]
Antiviral Efficacy Assay (p24 Antigen ELISA)
This protocol measures the inhibition of HIV-1 replication by quantifying the p24 capsid protein in the culture supernatant.
Materials:
-
This compound stock solution
-
Target cells (e.g., TZM-bl, PBMCs)
-
HIV-1 virus stock
-
Complete cell culture medium
-
96-well microplates
-
Commercial HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Seed the target cells in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cells with the this compound dilutions for 1-2 hours.
-
Infect the cells with a pre-titered amount of HIV-1 virus stock. Include a "no virus" control and a "virus only" (no drug) control.
-
Incubate the plates for 48-72 hours.
-
After incubation, carefully collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.[9][10]
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the "virus only" control and determine the EC50 value from a dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in assay results | Inconsistent cell seeding, pipetting errors, edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and fill them with sterile medium or PBS instead. |
| Low or no antiviral activity observed | This compound degradation, incorrect drug concentration, resistant virus strain. | Prepare fresh this compound dilutions for each experiment. Verify the concentration of your stock solution. Ensure the virus strain used is sensitive to protease inhibitors. |
| High cytotoxicity at low concentrations | This compound precipitation in the medium, contamination of the drug stock or cell culture. | Due to its known formulation issues, ensure this compound is fully dissolved in the stock solution and does not precipitate upon dilution in the culture medium. Use sterile techniques and regularly check cell cultures for contamination. |
| Inconsistent p24 ELISA readings | Incomplete plate washing, improper antibody dilutions, issues with the substrate. | Follow the ELISA kit manufacturer's protocol precisely, especially the washing steps. Optimize antibody concentrations if using a non-kit-based protocol. Ensure the substrate is stored correctly and has not expired. |
| Difficulty in dissolving this compound | Poor solubility of the compound. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous culture medium, ensure rapid mixing to prevent precipitation. It may be necessary to use a low percentage of serum in the initial dilution steps. |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Inhibition of HIV maturation by this compound.
References
- 1. Protocol for a mammalian cell-based assay for monitoring the HIV-1 protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Preliminary safety and efficacy data of this compound, a novel HIV-1 protease inhibitor: 24 week data from study HPR10006 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
Disclaimer: Brecanavir (GW640385) is an investigational HIV-1 protease inhibitor whose development was discontinued due to formulation challenges. As such, publicly available data on its specific off-target effects in cellular models is limited. This technical support guide provides a framework for researchers to investigate potential off-target effects of this compound, leveraging established knowledge from the broader class of HIV protease inhibitors (PIs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an aspartic protease inhibitor. Its primary on-target effect is to bind to the active site of the HIV-1 protease enzyme. This inhibition prevents the cleavage of Gag and Gag-Pol polyproteins, which is a crucial step for producing mature, infectious viral particles.[1] Consequently, the virus remains in a non-infectious, immature state.
Q2: Why was the clinical development of this compound halted?
A2: GlaxoSmithKline and Vertex Pharmaceuticals discontinued the development of this compound due to issues related to the drug's formulation, not due to reported off-target toxicity.
Q3: What are the common off-target effects associated with the HIV protease inhibitor class?
A3: The class of HIV protease inhibitors is known to cause a range of off-target effects, primarily metabolic in nature. These include dyslipidemia (altered lipid levels), insulin resistance, and lipodystrophy.[2][3][4] At a cellular level, these effects are linked to interference with key host proteins and pathways, such as glucose transporters (e.g., GLUT4) and proteins involved in lipid metabolism like Sterol Regulatory Element-Binding Proteins (SREBPs).[2][4]
Q4: My cells are showing unexpected levels of cytotoxicity after this compound treatment. How can I troubleshoot this?
A4: Unexpected cytotoxicity can stem from either off-target effects or non-specific cellular stress. First, it is essential to establish a baseline for cytotoxicity. We recommend performing a dose-response cell viability assay, such as an MTS or MTT assay, to determine the 50% cytotoxic concentration (CC50). If the cytotoxicity occurs at concentrations significantly lower than expected or in cell types that do not express the HIV protease, it strongly suggests an off-target mechanism.
Q5: I hypothesize that this compound is affecting lipid metabolism in my cell model. What is a straightforward initial experiment?
A5: A common off-target effect of PIs is the disruption of lipid homeostasis.[4] A simple and effective initial experiment is to stain for intracellular lipid droplet accumulation using Oil Red O. An increase in staining in this compound-treated cells compared to vehicle controls would provide preliminary evidence of an off-target effect on lipid pathways.
Troubleshooting Guide
| Issue / Observation | Potential Cause & Next Steps |
| Unexpected decrease in cell viability in an uninfected cell line. | Potential Cause: Off-target cytotoxicity. Troubleshooting Steps: 1. Perform a dose-response curve using an MTS assay to determine the CC50. 2. Compare the CC50 to the on-target EC50 to calculate the selectivity index (SI = CC50/EC50). A low SI indicates potential off-target toxicity. 3. Assess markers of apoptosis (e.g., Caspase-3/7 activity) or necrosis (e.g., LDH release) to determine the mode of cell death. |
| Altered glucose uptake in my cellular model (e.g., adipocytes, myocytes). | Potential Cause: Direct inhibition of cellular glucose transporters, a known off-target effect for some PIs.[4][5] Troubleshooting Steps: 1. Conduct a fluorescent glucose analog uptake assay (e.g., using 2-NBDG) to quantify changes in glucose import. 2. Investigate effects on the insulin signaling pathway by examining the phosphorylation status of key proteins like Akt via Western blot.[6] |
| Increased intracellular lipid droplet formation observed via microscopy. | Potential Cause: Interference with lipid biosynthesis or degradation pathways. PIs can affect the processing of SREBPs.[2][4] Troubleshooting Steps: 1. Quantify lipid accumulation using Oil Red O staining and spectrophotometry. 2. Analyze the expression levels of key lipogenic genes (e.g., SREBF1, FASN) via qRT-PCR. 3. Perform Western blotting to check for the accumulation of the nuclear form of SREBP-1.[4] |
| Experimental results are inconsistent or show poor reproducibility. | Potential Cause: Drug solubility and stability. This compound's development was halted due to formulation issues. Troubleshooting Steps: 1. Ensure complete solubilization of the this compound compound in your chosen solvent (e.g., DMSO) before diluting in culture medium. 2. Prepare fresh stock solutions for each experiment. 3. Check for any precipitation of the compound in the culture medium at the concentrations used. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's on-target antiviral activity and provide a template for documenting your own off-target findings.
Table 1: On-Target Antiviral Potency of this compound
| Cell Line / Virus Type | Parameter | Value (nM) | Reference |
|---|---|---|---|
| Various Cell Culture Assays | EC50 | 0.2 - 0.53 | [7] |
| HIV-1 Clinical Isolates | IC50 | 0.1 - 0.2 |[8] |
Table 2: Example Data Log for Off-Target Investigations
| Cell Line | Assay | Parameter | This compound Concentration | Result |
|---|---|---|---|---|
| e.g., HepG2 | MTS Assay | CC50 | - | [Enter your value] |
| e.g., 3T3-L1 Adipocytes | Glucose Uptake | % Inhibition | [Enter concentration] | [Enter your value] |
| e.g., Primary Hepatocytes | Oil Red O Staining | Fold Change | [Enter concentration] | [Enter your value] |
Experimental Protocols
Protocol 1: MTS Cell Viability Assay
This protocol is used to determine the cytotoxic concentration (CC50) of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a period that matches your planned experiments (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.
Protocol 2: Oil Red O Staining for Lipid Accumulation
This protocol visualizes and quantifies intracellular neutral lipid droplets.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with the desired concentrations of this compound for 24-48 hours.
-
Fixation: Wash cells twice with PBS. Fix with 10% formalin in PBS for 1 hour.
-
Washing: Wash twice with distilled water. Wash once with 60% isopropanol for 5 minutes.
-
Staining: Allow the isopropanol to evaporate completely. Add Oil Red O working solution (0.3% in 60% isopropanol, filtered) and incubate for 20 minutes at room temperature.
-
Destaining and Imaging: Wash the cells four times with distilled water. Counterstain nuclei with hematoxylin if desired. Mount coverslips on a slide and image using a brightfield microscope.
-
(Optional) Quantification: To quantify, after staining and washing, add 100% isopropanol to each well to elute the dye. Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm.
Visualizations
This compound's On-Target Mechanism of Action
References
- 1. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV: Guide to Protease Inhibitors [healthline.com]
- 4. Effects of HIV protease inhibitor therapy on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV protease inhibitors act as competitive inhibitors of the cytoplasmic glucose binding site of GLUTs with differing affinities for GLUT1 and GLUT4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In vitro antiviral activity of the novel, tyrosyl-based human immunodeficiency virus (HIV) type 1 protease inhibitor this compound (GW640385) in combination with other antiretrovirals and against a panel of protease inhibitor-resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preliminary safety and efficacy data of this compound, a novel HIV-1 protease inhibitor: 24 week data from study HPR10006 - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals working with the investigational HIV protease inhibitor Brecanavir, ensuring its stability during experimental procedures is critical for obtaining accurate and reproducible results. Although the clinical development of this compound was discontinued due to formulation challenges, it remains a compound of interest in research settings.[1] This guide provides troubleshooting advice and frequently asked questions to help minimize its degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound stock solution appears cloudy or precipitated. What should I do?
A1: this compound is known to have poor aqueous solubility.[2] Cloudiness or precipitation can occur if the solvent's capacity is exceeded or if the temperature changes.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. For subsequent dilutions in aqueous buffers, be mindful of the final DMSO concentration to avoid precipitation.
-
Warming: Gently warm the solution as this can help redissolve the compound.
-
Sonication: Use an ultrasonic bath to aid in dissolution.
-
Fresh Preparation: If precipitation persists, it is best to prepare a fresh stock solution.
-
Q2: I'm observing a loss of this compound potency in my multi-day cell culture experiments. What could be the cause?
A2: Loss of potency over time can be due to chemical degradation or metabolic instability.
-
Troubleshooting Steps:
-
pH of Media: The stability of many pharmaceutical compounds is pH-dependent.[3][4] While specific data for this compound is scarce, protease inhibitors can be susceptible to degradation in non-optimal pH ranges. Monitor the pH of your cell culture medium over the course of the experiment, as cellular metabolism can cause it to shift.
-
Temperature: Although experiments are conducted at physiological temperatures (e.g., 37°C), prolonged exposure can accelerate degradation.
-
Light Exposure: Protect your experimental setup from direct light, as photosensitivity can be a factor for complex organic molecules.
-
Metabolic Degradation: If using cell-based assays, consider that cellular enzymes may be metabolizing this compound. The development of deuterated analogs of this compound was undertaken to improve its metabolic stability, indicating this is a potential pathway of degradation.[5]
-
Adsorption to Plastics: Poorly soluble compounds can sometimes adsorb to the plastic surfaces of labware (e.g., flasks, plates). Using low-adhesion plastics may mitigate this.
-
Q3: How should I prepare and store this compound solutions to maximize stability?
A3: Proper preparation and storage are crucial for maintaining the integrity of your this compound stock.
-
Recommendations:
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store stock solutions at -20°C or -80°C, protected from light.
-
Summary of Factors Affecting this compound Stability
| Factor | Potential Impact on this compound | Mitigation Strategies |
| pH | Potential for hydrolytic degradation in highly acidic or alkaline conditions.[3][4] | Use buffered solutions appropriate for the experimental pH range. Monitor pH in long-term experiments. |
| Temperature | Increased degradation rate at higher temperatures. | Store stock solutions at low temperatures (-20°C or -80°C). Minimize exposure of working solutions to elevated temperatures. |
| Light | Potential for photodegradation. | Store solutions in amber vials or protect from light with aluminum foil. Minimize light exposure during experiments. |
| Oxidation | Susceptibility to oxidative degradation. | Degas solvents if necessary. Consider the use of antioxidants in the formulation if compatible with the experiment. |
| Solvent | Poor solubility in aqueous solutions leading to precipitation. | Use co-solvents or solubilizing agents. Ensure the final concentration of the organic solvent is compatible with the experimental system. |
| Metabolism | In cell-based assays, enzymatic degradation can occur.[5] | Be aware of this possibility when interpreting results from cellular models. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. This protocol is a general guideline and may need to be adapted based on the specific experimental setup.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the this compound solution and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2-4 hours). Neutralize the solution with 1N NaOH before analysis.
-
Base Hydrolysis: Add 1N NaOH to the this compound solution and incubate under the same conditions as acid hydrolysis. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30%) to the this compound solution and incubate at room temperature, protected from light.
-
Thermal Degradation: Expose a solid sample or solution of this compound to dry heat (e.g., 105°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of this compound to a controlled source of UV and visible light.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with a detector like a photodiode array (PDA) or a mass spectrometer (MS).[6][7]
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Forced degradation study workflow.
References
- 1. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 5. Synthesis and pharmacokinetic profile of highly deuterated this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
Welcome to the technical support center for researchers utilizing Brecanavir in in vitro settings. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential cytotoxic effects observed during experimentation. As this compound's clinical development was discontinued, in vitro cytotoxicity data is not widely published.[1] Therefore, this guide draws upon established principles of cytotoxicity testing and the known class effects of HIV protease inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the known clinical and in vitro profile of this compound?
A1: this compound (formerly GW640385 or VX-385) is a potent, orally active HIV-1 aspartic protease inhibitor. In clinical trials, it was generally well-tolerated when co-administered with ritonavir, with the most common adverse events being fatigue, dyspepsia, and nausea.[2][3] In vitro, it has shown sub-nanomolar efficacy against wild-type and protease inhibitor-resistant HIV-1 strains.[4][5][6] Its clinical development was halted due to formulation challenges, not reported cytotoxicity.[1]
Q2: Is in vitro cytotoxicity expected with this compound?
A2: While specific data for this compound is limited, the class of HIV protease inhibitors has been associated with in vitro cytotoxicity.[7][8] Mechanisms can include induction of apoptosis, mitochondrial dysfunction, and oxidative stress.[9][10][11][12][13] Therefore, it is prudent for researchers to be prepared for potential cytotoxic effects in their cell models.
Q3: What are the common mechanisms of cytotoxicity for HIV protease inhibitors?
A3: HIV protease inhibitors can induce cytotoxicity through several pathways:
-
Mitochondrial Dysfunction: Some protease inhibitors can impair mitochondrial function, potentially by inhibiting mitochondrial processing protease or affecting the mitochondrial transmembrane potential.[9][11][14][15] This can lead to decreased ATP production and the release of pro-apoptotic factors.
-
Oxidative Stress: An overproduction of reactive oxygen species (ROS) has been observed with some protease inhibitors, leading to cellular damage.[12][13]
-
Apoptosis Induction: At supra-therapeutic concentrations, some HIV protease inhibitors have been shown to induce apoptosis in various cell lines.[6][8][9][16]
Q4: How can I distinguish between apoptosis and necrosis in my experiments?
A4: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background signal in cytotoxicity assay | Media components (e.g., serum, phenol red) interfering with assay reagents. | Use a "no-cell" control with media and assay reagents to determine background. Consider using serum-free media during the assay incubation if compatible with your cells.[19] |
| Inconsistent results between experiments | Variation in cell density, passage number, or reagent preparation. | Standardize cell seeding density and use cells within a consistent passage number range. Prepare fresh reagents for each experiment and ensure complete solubilization of compounds. |
| Unexpectedly high cytotoxicity at low this compound concentrations | Cell line hypersensitivity. Off-target effects. | Test a wider range of concentrations to determine the dose-response curve accurately. Consider using a different cell line to assess if the effect is cell-type specific. |
| MTT assay shows low signal/viability | Low metabolic activity of cells. Insufficient incubation time. | Ensure optimal cell health and density. Increase incubation time with MTT reagent, but monitor for signs of formazan crystal precipitation.[20] |
| LDH assay shows no significant LDH release despite visible cell death | LDH degradation in the medium. Assay performed too late after cell death. | Ensure timely collection of supernatant. Use a positive control (e.g., cell lysis buffer) to confirm assay functionality.[5][21] |
Quantitative Data Summary
Table 1: this compound In Vitro Efficacy and Clinical Plasma Concentrations
| Parameter | Value | Reference |
| In Vitro IC50 (PBMCs) | 0.03 nM | [5] |
| In Vitro EC50s | 0.2 - 0.53 nM | [4][6] |
| Week 4 Median Plasma Trough Concentration (300mg this compound/100mg Ritonavir BID) | 150 ng/mL | [2][5] |
Table 2: Summary of In Vitro Cytotoxic Effects of Other HIV Protease Inhibitors
| Protease Inhibitor | Observed Effect | Cell Type(s) | Reference |
| Ritonavir | Mitochondrial DNA damage, necrosis | Human endothelial cells | [7] |
| Saquinavir | Apoptosis induction, proteasome inhibition | Prostate cancer, glioblastoma, leukemia cells | [8] |
| Indinavir, Amprenavir | Inhibition of mitochondrial processing protease | Yeast model | [15] |
| Various PIs | Increased ROS production, ER stress | Human primary skeletal myotubes | [13] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[2][20]
Materials:
-
Cells of interest
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate vehicle controls. Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol is based on commercially available LDH assay kits.[5][21]
Materials:
-
Cells of interest
-
This compound stock solution
-
96-well plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (positive control)
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Include controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell background control.
-
After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
Annexin V/PI Apoptosis Assay
This protocol is a standard procedure for flow cytometry-based apoptosis detection.[3][17][19]
Materials:
-
Cells of interest
-
This compound stock solution
-
Flow cytometry tubes
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells in culture with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
References
- 1. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 2. researchhub.com [researchhub.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. HIV protease inhibitor ritonavir induces cytotoxicity of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Mitochondrial interference by anti-HIV drugs: mechanisms beyond Pol-γ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Factors associated with oxidative stress in virologically suppressed people living with HIV on long-term antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resveratrol protects against protease inhibitor-induced reactive oxygen species production, reticulum stress and lipid raft perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. Protease inhibitors impair mitochondrial function: another contributor to HIV lipodystrophy? | aidsmap [aidsmap.com]
- 16. HIV Protease Inhibitors Impact on Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. bosterbio.com [bosterbio.com]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. scientificlabs.co.uk [scientificlabs.co.uk]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the in vitro selection and characterization of HIV-1 resistance to brecanavir.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing high EC50 values for this compound against supposedly wild-type HIV-1 strains? | 1. The "wild-type" virus stock may have pre-existing mutations in the protease gene that confer low-level resistance. 2. Issues with the experimental assay, such as incorrect drug concentration, cell viability problems, or assay sensitivity. 3. Contamination of the virus stock or cell culture. | 1. Sequence the protease gene of your viral stock to confirm the absence of resistance-associated mutations (RAMs). 2. Review and optimize your drug susceptibility assay protocol. Include a known sensitive control virus and a positive drug control. Ensure accurate serial dilutions of this compound. 3. Use fresh, validated cell lines and virus stocks. Periodically test for mycoplasma contamination. |
| My attempts to select for high-level this compound resistance in vitro are progressing very slowly or failing. | 1. This compound has a high genetic barrier to resistance, meaning multiple mutations are required for significant resistance to develop.[1][2] 2. The starting drug concentration for selection may be too high, leading to cytotoxicity or complete inhibition of viral replication. 3. The viral population may lack the necessary genetic diversity to evolve resistance. | 1. Be patient; in vitro selection for resistance to potent protease inhibitors can be a lengthy process.[3] 2. Start selection with a low concentration of this compound (e.g., at or slightly above the EC50 of the wild-type virus) and gradually increase the concentration as the virus adapts.[1] 3. Ensure a high multiplicity of infection (MOI) at the start of the experiment to increase the initial genetic diversity. |
| I have selected a this compound-resistant virus, but it shows cross-resistance to other protease inhibitors I haven't used in my selection. | 1. The mutations selected by this compound can also confer resistance to other PIs. This is a common phenomenon known as cross-resistance.[4] 2. The selected viral strain may have accumulated a combination of primary and secondary mutations that affect the overall structure and function of the protease enzyme.[4] | 1. This is an expected outcome. Characterize the full phenotypic and genotypic profile of your resistant virus against a panel of approved PIs. 2. Analyze the specific mutations in the protease gene to understand the mechanism of cross-resistance. Compare your findings with known PI resistance mutation patterns from databases like the Stanford University HIV Drug Resistance Database. |
| The genotypic analysis of my this compound-resistant virus reveals mutations outside the protease active site. Are these significant? | 1. Yes, mutations outside the active site, often called non-active site or secondary mutations, can contribute to resistance.[4][5] 2. These mutations can compensate for the loss of fitness caused by primary resistance mutations or alter the protease dimer stability and conformation, indirectly affecting inhibitor binding.[4][5] | 1. Do not disregard non-active site mutations. Document all observed mutations in the protease gene. 2. To confirm the contribution of these mutations to resistance, you can use site-directed mutagenesis to introduce them individually or in combination into a wild-type background and then perform phenotypic susceptibility assays. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent, competitive inhibitor of the HIV-1 protease enzyme.[4][6] It binds with very high affinity to the active site of the protease, preventing the cleavage of viral Gag and Gag-Pol polyproteins.[4][6] This inhibition blocks the maturation of viral particles, rendering them non-infectious.[4][6]
How potent is this compound against wild-type and resistant HIV-1 strains?
This compound exhibits sub-nanomolar to low nanomolar potency against wild-type HIV-1.[7][8][9] It also retains significant activity against a broad range of clinical isolates that are resistant to other protease inhibitors.[7][8]
Which mutations are associated with this compound resistance?
While this compound has a high barrier to resistance, in vitro studies and analyses of clinical isolates have identified several mutations associated with reduced susceptibility. The I84V mutation in the protease gene has been observed in association with higher fold changes in this compound EC50 values, particularly when present with other mutations like I47V.[10] However, I84V was not selected during in vitro passaging with this compound alone, suggesting different resistance pathways may exist.[10] In vitro selection experiments with darunavir, a structurally related PI, have shown that resistance can emerge through pathways anchored by either the I50V or I84V mutations.[1][2]
What is a typical fold-change value for this compound resistance?
A less than 5-fold increase in the EC50 value for this compound was observed against 80% of patient isolates tested in one study.[7][8] The median fold change in another study with highly PI-experienced patients was 5.9.[10] High-level resistance is generally associated with the accumulation of multiple protease mutations.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies of this compound.
Table 1: In Vitro Potency of this compound Against Wild-Type HIV-1
| Assay System | Virus Strain | EC50 / IC50 (nM) | Reference |
| MT4-MTT Assay | HXB2 | 0.66 | [10] |
| Human PBMCs | Clinical Isolates | 0.03 (geometric mean) | [10] |
| Cell Culture | Wild-Type | 0.2 - 0.53 | [7][8] |
| Human PBMCs | Ba-L | Not specified, but 6.7- to 720-fold more potent than other PIs | [7] |
Table 2: Comparative Median Fold Change (FC) of this compound and Other Protease Inhibitors in PI-Experienced Patient Isolates
| Protease Inhibitor | Median Fold Change (FC) |
| This compound | 5.9 |
| Amprenavir | 21 |
| Atazanavir | 69 |
| Lopinavir | 82 |
| Nelfinavir | 59 |
| Ritonavir | 162 |
| Saquinavir | 29 |
| Tipranavir | 3.4 |
| Data from the STRIVE study, as reported in 2006.[10] |
Experimental Protocols and Visualizations
General Workflow for In Vitro Resistance Selection
The following diagram illustrates a typical workflow for selecting HIV-1 resistance to this compound in cell culture. This process involves serially passaging the virus in the presence of escalating concentrations of the drug.
References
- 1. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
- 3. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 5. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. In Vitro Antiviral Activity of the Novel, Tyrosyl-Based Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor this compound (GW640385) in Combination with Other Antiretrovirals and against a Panel of Protease Inhibitor-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antiviral activity of the novel, tyrosyl-based human immunodeficiency virus (HIV) type 1 protease inhibitor this compound (GW640385) in combination with other antiretrovirals and against a panel of protease inhibitor-resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound: new PI, resistance report from phase II study [natap.org]
Validation & Comparative
For Immediate Release
This guide provides a detailed comparison of the investigational protease inhibitor (PI) brecanavir against other established PIs in the context of multidrug-resistant Human Immunodeficiency Virus (MDR HIV). The content herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's performance with supporting in vitro and clinical data.
Introduction
This compound (formerly GW640385) is a potent, second-generation nonpeptidic HIV protease inhibitor that was under development by GlaxoSmithKline. It was designed to have a high genetic barrier to resistance and to be effective against HIV strains that have developed resistance to other PIs. Although its clinical development was discontinued due to formulation challenges, the existing data provides valuable insights into its potential efficacy against MDR HIV. This guide will compare this compound's antiviral activity with that of other PIs, including lopinavir, atazanavir, tipranavir, and darunavir.
In Vitro Efficacy Against Protease Inhibitor-Resistant HIV
This compound has demonstrated significant potency in in vitro studies against a wide range of PI-resistant HIV-1 isolates. Preclinical assessments showed that this compound potently inhibits HIV-1 in cell culture with 50% effective concentrations (EC50) ranging from 0.2 to 0.53 nM.[1] The presence of up to 40% human serum was found to decrease its anti-HIV-1 activity by 5.2-fold; however, it maintained single-digit nanomolar EC50 values under these conditions.[1]
A key study, STRIVE, analyzed the baseline genotype and phenotype of viral isolates from 119 treatment-experienced patients. The results highlighted this compound's potent intrinsic antiviral activity.[2]
Comparative In Vitro Activity of Protease Inhibitors
The following table summarizes the median 50% inhibitory concentration (IC50) and median fold change (FC) in IC50 for this compound and other PIs against viral isolates from treatment-experienced patients in the STRIVE study.[2]
| Protease Inhibitor | Median IC50 (nM) | Median Fold Change (FC) |
| This compound | 0.5 | 5.9 |
| Amprenavir | 230 | 21 |
| Lopinavir | 270 | 82 |
| Saquinavir | 117 | 29 |
| Ritonavir | 1700 | 162 |
| Nelfinavir | 340 | 59 |
| Atazanavir | 74 | 69 |
| Tipranavir | 250 | 3.4 |
Data sourced from the STRIVE study as reported at the XV International HIV Drug Resistance Workshop, 2006.[2]
Clinical Efficacy in Treatment-Experienced Patients
The HPR10006 study, a phase IIa open-label, single-arm trial, evaluated the safety and efficacy of this compound/ritonavir (300 mg/100 mg twice daily) in 31 HIV-1-infected patients, including a subset with PI-resistant virus.[3][4]
Virologic Response at Week 24 in the HPR10006 Study
| Patient Population | N | Median Baseline HIV-1 RNA (log10 copies/mL) | HIV-1 RNA <50 copies/mL at Week 24 | HIV-1 RNA <400 copies/mL at Week 24 |
| Overall | 31 | 5.0 (PI-sensitive) / 4.2 (PI-resistant) | 77% (24/31) | Not Reported |
| PI-Resistant | 6 | 4.2 | 83% (5/6) | 100% (6/6) |
Data from the HPR10006 study.[3][4]
Experimental Protocols
The in vitro susceptibility data presented in this guide was primarily generated using the PhenoSense HIV Drug Resistance Assay.
PhenoSense HIV Drug Resistance Assay
Objective: To provide a quantitative measure of the ability of a patient's HIV-1 virus to replicate in the presence of various antiretroviral drugs.
Methodology:
-
Sample Preparation: Viral RNA is isolated from a patient's plasma sample. The protease (PR) and reverse transcriptase (RT) coding regions of the patient's virus are amplified using reverse transcription-polymerase chain reaction (RT-PCR).[5]
-
Recombinant Virus Generation: The amplified patient-derived PR and RT gene segments are inserted into an HIV-1 genomic vector that is deficient in the corresponding protease and reverse transcriptase genes and contains a luciferase reporter gene.
-
Transfection and Virus Production: The recombinant HIV-1 vector is co-transfected into host cells along with a plasmid expressing an envelope protein (e.g., from amphotropic murine leukemia virus) to create pseudotyped virus particles capable of a single round of infection.[6]
-
Drug Susceptibility Testing: These virus particles are then used to infect target cells in the presence of serial dilutions of different protease inhibitors.
-
Quantification of Viral Replication: The extent of viral replication is determined by measuring the activity of the luciferase reporter gene. A reduction in luciferase activity in the presence of a drug indicates susceptibility.[6]
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated. The fold change (FC) in susceptibility is determined by comparing the IC50 value for the patient's virus to that of a wild-type reference strain.[5]
HIV Life Cycle and Protease Inhibitor Mechanism of Action
Protease inhibitors are a critical component of highly active antiretroviral therapy (HAART). They act at a late stage of the HIV life cycle to prevent the maturation of new viral particles.
Caption: HIV life cycle and the mechanism of action of protease inhibitors.
Conclusion
The available data indicates that this compound was a highly potent protease inhibitor with significant in vitro activity against a broad range of PI-resistant HIV-1 isolates.[1] Clinical data from the HPR10006 study suggested that this compound/ritonavir was well-tolerated and demonstrated potent antiviral activity in treatment-experienced patients, including those with pre-existing PI resistance.[3][4] While the development of this compound was halted, the data generated from its preclinical and clinical studies remains a valuable resource for the ongoing development of novel antiretroviral agents to combat multidrug-resistant HIV.
References
- 1. In vitro antiviral activity of the novel, tyrosyl-based human immunodeficiency virus (HIV) type 1 protease inhibitor this compound (GW640385) in combination with other antiretrovirals and against a panel of protease inhibitor-resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: new PI, resistance report from phase II study [natap.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Preliminary safety and efficacy data of this compound, a novel HIV-1 protease inhibitor: 24 week data from study HPR10006 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 6. cenetron.com [cenetron.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profile of Brecanavir, an investigational HIV-1 protease inhibitor (PI), with other established PIs. The information presented is based on available in vitro experimental data to assist researchers in understanding its potential role in the context of antiretroviral therapy and drug development.
Executive Summary
This compound (formerly GW640385) is a high-affinity, tyrosyl-based arylsulfonamide PI that has demonstrated potent in vitro activity against both wild-type and multi-PI-resistant strains of HIV-1.[1][2][3] Experimental data indicates that this compound generally exhibits a lower fold change (FC) in resistance compared to many first-generation PIs, suggesting a higher barrier to resistance. Its unique resistance profile and high intrinsic potency make it a subject of interest in the ongoing effort to combat HIV drug resistance. However, development of this compound was discontinued due to formulation challenges.[4]
Data Presentation: In Vitro Susceptibility and Cross-Resistance
The following tables summarize the in vitro activity and cross-resistance profile of this compound in comparison to other PIs.
Table 1: Comparative In Vitro Activity of Protease Inhibitors against Wild-Type HIV-1
| Protease Inhibitor | Median IC50 (nM) |
| This compound | 0.5 |
| Amprenavir | 230 |
| Lopinavir | 270 |
| Saquinavir | 117 |
| Ritonavir | 1700 |
| Nelfinavir | 340 |
| Atazanavir | 74 |
| Tipranavir | 250 |
Data sourced from a study analyzing baseline isolates from the STRIVE clinical trial. IC50 values represent the concentration of the drug required to inhibit 50% of viral replication in vitro.[5]
Table 2: Median Fold Change in IC50 for Protease Inhibitors against PI-Resistant HIV-1 Isolates
| Protease Inhibitor | Median Fold Change (FC) |
| This compound | 5.9 |
| Amprenavir | 21 |
| Lopinavir | 82 |
| Saquinavir | 29 |
| Ritonavir | 162 |
| Nelfinavir | 59 |
| Atazanavir | 69 |
| Tipranavir | 3.4 |
Fold change is a measure of how much more drug is required to inhibit the replication of a resistant virus compared to the wild-type virus. Data is from the STRIVE study.[5]
Table 3: In Vitro Activity of this compound against HIV-1 with Specific Protease Resistance-Associated Mutations (RAMs)
| Mutation(s) | This compound Fold Change (Mean) | Comparator PI | Comparator Fold Change (Mean) |
| I50V (in 33% of isolates) | 2.7 | Amprenavir | 13.4 |
| I84V (in 13% of isolates) | 3.4 | Amprenavir | 13.4 |
| Isolates with >10-fold resistance to Lopinavir | 1.8 | - | - |
This table provides a snapshot of this compound's activity against specific mutations known to confer resistance to other PIs. Data indicates that this compound retains significant activity against isolates with mutations that cause high-level resistance to amprenavir and lopinavir.[6]
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro assays used to determine HIV drug susceptibility: the PhenoSense™ assay and recombinant virus assays.
PhenoSense™ HIV Drug Resistance Assay
The PhenoSense™ assay is a widely used phenotypic assay that measures the ability of a patient's HIV-1 virus to replicate in the presence of different antiretroviral drugs.
Methodology:
-
Sample Collection: Patient plasma containing HIV-1 is collected.
-
RNA Extraction and Amplification: Viral RNA is extracted from the plasma. The protease- and reverse transcriptase-coding regions of the viral genome are amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Recombinant Virus Generation: The amplified patient-derived gene regions are inserted into a modified HIV-1 vector that lacks these same regions but contains a luciferase reporter gene. This process creates a panel of recombinant viruses that are replication-competent for a single cycle.
-
Cell Culture and Drug Exposure: Human embryonic kidney (HEK) 293 cells are cultured and transfected with the recombinant virus constructs. The cells are then exposed to a range of concentrations of different PIs, including this compound and comparators.
-
Luciferase Activity Measurement: After a single round of infection, the cells are lysed, and the activity of the luciferase reporter gene is measured. The amount of light produced is proportional to the level of viral replication.
-
IC50 and Fold Change Calculation: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for each drug. The fold change in resistance is determined by dividing the IC50 for the patient's virus by the IC50 for a wild-type reference virus.
Recombinant Virus Assay
Recombinant virus assays are a common method for assessing the susceptibility of HIV-1 to antiretroviral drugs.
Methodology:
-
Site-Directed Mutagenesis: A wild-type HIV-1 molecular clone is used as a template. Specific resistance-associated mutations are introduced into the protease gene using site-directed mutagenesis.
-
Plasmid Preparation and Transfection: The plasmids containing the mutated protease genes are prepared and used to transfect permissive host cells (e.g., MT-4 cells or peripheral blood mononuclear cells - PBMCs).
-
Virus Stock Generation: The transfected cells produce viral particles containing the desired mutations. These virus stocks are harvested and their concentration is quantified.
-
Drug Susceptibility Testing: The virus stocks are used to infect fresh host cells in the presence of serial dilutions of the PIs being tested.
-
Viral Replication Measurement: After a defined incubation period, viral replication is measured. This can be done by quantifying the amount of viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
EC50 and Fold Change Calculation: The drug concentration that inhibits viral replication by 50% (EC50) is determined. The fold change is calculated by comparing the EC50 for the mutant virus to that of the wild-type virus.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of HIV protease inhibitors and the workflow for assessing cross-resistance, the following diagrams are provided in DOT language.
Caption: Mechanism of HIV protease inhibition by drugs like this compound.
Caption: Workflow for determining the cross-resistance profile of PIs.
References
- 1. In vitro antiviral activity of the novel, tyrosyl-based human immunodeficiency virus (HIV) type 1 protease inhibitor this compound (GW640385) in combination with other antiretrovirals and against a panel of protease inhibitor-resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Activity of the Novel, Tyrosyl-Based Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor this compound (GW640385) in Combination with Other Antiretrovirals and against a Panel of Protease Inhibitor-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound: new PI, resistance report from phase II study [natap.org]
- 6. Two New Protease Inhibitors; Novel Mechanism Leading to PI Resistance [natap.org]
Brecanavir, a potent, tyrosyl-based arylsulfonamide human immunodeficiency virus type 1 (HIV-1) protease inhibitor (PI), has demonstrated significant antiviral activity in various in vitro settings.[1][2] This guide provides a comparative overview of this compound's performance against other established HIV protease inhibitors, supported by experimental data from key studies. The focus is on its efficacy in different cell lines, a critical aspect for preclinical evaluation.
Comparative Antiviral Activity
This compound has shown potent inhibition of HIV-1 in cell culture assays, with 50% effective concentrations (EC50s) in the nanomolar and even sub-nanomolar range.[1][2] Its performance has been evaluated against a panel of other protease inhibitors, consistently demonstrating superior or comparable potency.
Below is a summary of the EC50 values for this compound and other protease inhibitors in different cell lines.
| Antiviral Agent | Cell Line | Virus Strain | EC50 (nM) | Reference |
| This compound | MT-4 | HIV-1 IIIB | 0.2 - 0.53 | [1][2] |
| This compound | Human PBMCs | HIV-1 Ba-L | ~0.03 | [1][3] |
| Lopinavir | MT-4 | Wild-type HIV | 17 | [4] |
| Lopinavir | MT-2 | HIV-2 EHO | 2.6 | [4] |
| Tipranavir | C8166 | Wild-type & Resistant Isolates | 10 - 320 | [5] |
| Atazanavir | Human PBMCs | HIV-1 Ba-L | ~3 | [1] |
| Darunavir | Human PBMCs | HIV-1 Ba-L | ~0.2 | [1] |
Note: EC50 values can vary based on the specific experimental conditions, including the virus strain and assay methodology.
Preclinical assessments indicate that this compound potently inhibits HIV-1 with EC50s ranging from 0.2 to 0.53 nM.[1][2] In human peripheral blood mononuclear cells (PBMCs), this compound was found to be significantly more potent than other tested PIs, including Lopinavir, Atazanavir, and Tipranavir.[1] One study highlighted that this compound was 720-fold more potent than Tipranavir and 130-fold more potent than Amprenavir in this cell line.[1]
The presence of human serum can impact the in vitro activity of antiviral compounds. For this compound, the presence of up to 40% human serum resulted in a 5.2-fold decrease in its anti-HIV-1 activity; however, it still maintained single-digit nanomolar EC50s under these conditions.[1][2]
Experimental Protocols
The evaluation of antiviral activity is a critical step in drug development. A generalized protocol for determining the EC50 of an antiviral agent in a cell-based assay is outlined below.
Objective: To determine the concentration of an antiviral compound that inhibits 50% of viral replication in a given cell line.
Materials:
-
Cell Lines: Relevant cell lines for HIV infection, such as MT-4 (a human T-cell leukemia virus-transformed T-cell line) or human PBMCs.[1][6]
-
Virus Stock: A well-characterized stock of HIV-1 (e.g., HIV-1 IIIB or HIV-1 Ba-L) with a known titer.
-
Antiviral Compounds: this compound and other comparator drugs, dissolved in an appropriate solvent (e.g., DMSO).
-
Cell Culture Medium: RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Assay Plates: 96-well microtiter plates.
-
Reagents for Virus Quantification: p24 antigen ELISA kit or a reverse transcriptase activity assay.
Procedure:
-
Cell Plating: Seed the 96-well plates with the appropriate number of cells per well.
-
Compound Dilution: Prepare serial dilutions of the antiviral compounds.
-
Infection: Infect the cells with the HIV-1 virus stock at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the diluted antiviral compounds to the respective wells. Include control wells with no drug (virus control) and no virus (cell control).
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 5-7 days) at 37°C in a humidified CO2 incubator.
-
Quantification of Viral Replication: After incubation, collect the cell culture supernatant and quantify the amount of viral replication. This is commonly done by measuring the level of the p24 capsid protein using an ELISA or by assessing reverse transcriptase activity.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.[7][8]
Visualizations
Experimental Workflow for Antiviral Activity Assay
Caption: Workflow for determining the in vitro antiviral activity of drug candidates.
Mechanism of Action: HIV Protease Inhibition
Caption: this compound inhibits HIV protease, preventing the maturation of viral particles.
Conclusion
The available in vitro data strongly support the potent antiviral activity of this compound against HIV-1. Its efficacy, particularly in primary human cells, and its robustness in the presence of human serum, underscore its potential as an antiretroviral agent. The comparative data indicate that this compound is one of the most potent protease inhibitors evaluated in preclinical studies.[1][2] Further clinical investigations were ultimately halted due to formulation challenges, not a lack of antiviral potency.[9][10]
References
- 1. In Vitro Antiviral Activity of the Novel, Tyrosyl-Based Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor this compound (GW640385) in Combination with Other Antiretrovirals and against a Panel of Protease Inhibitor-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antiviral activity of the novel, tyrosyl-based human immunodeficiency virus (HIV) type 1 protease inhibitor this compound (GW640385) in combination with other antiretrovirals and against a panel of protease inhibitor-resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. selleckchem.com [selleckchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Use of tissue culture cell lines to evaluate HIV antiviral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
For researchers and drug development professionals navigating the landscape of HIV-1 protease inhibitors (PIs), understanding the comparative efficacy of different agents is paramount. This guide provides a detailed head-to-head comparison of two such agents: Brecanavir, a potent but discontinued investigational PI, and Tipranavir, an approved non-peptidic PI utilized in treatment-experienced patients. While direct comparative clinical trials are unavailable due to the cessation of this compound's development, this document synthesizes available in vitro and clinical data to offer a comprehensive overview of their respective efficacies.
Introduction to this compound and Tipranavir
This compound (formerly GW640385) is a novel tyrosyl-based arylsulfonamide PI that demonstrated sub-nanomolar in vitro antiviral activity against multi-PI-resistant HIV-1.[1][2][3][4] Its development, however, was halted during Phase II clinical trials due to insurmountable formulation challenges that prevented consistent delivery of target drug levels.[5][6]
Tipranavir (TPV), a non-peptidic PI, is approved for the treatment of HIV-1 infection in treatment-experienced adults with evidence of viral replication and HIV-1 strains resistant to multiple PIs.[7][8] It is co-administered with low-dose ritonavir (TPV/r), which boosts its bioavailability.[8]
In Vitro Potency and Activity
This compound exhibited exceptional potency in preclinical studies. In vitro, it was found to be over 100-fold more potent than previously marketed PIs and approximately 10-fold more potent than darunavir.[1][2][3][4] Its high affinity for the HIV protease is highlighted by a binding affinity of 15 fM and a mean IC50 in peripheral blood mononuclear cells (PBMCs) of 0.03 nM.[1]
Tipranavir also demonstrates potent in vitro activity against wild-type HIV-1 and HIV-2.[9] Its mechanism allows for flexibility in binding to the active site of the protease enzyme, contributing to its efficacy against viruses that have developed resistance to other PIs.[9][10]
The following table summarizes the in vitro activity of both compounds.
| Parameter | This compound | Tipranavir |
| Mean IC50 (PBMCs) | 0.03 nM[1] | 0.1 µM (IC90 against clinical isolates) |
| Binding Affinity (HIV Protease) | 15 fM[1] | Ki = 19 pM (against wild-type HIV-1 protease)[11] |
| Activity against PI-resistant strains | Sub-nanomolar activity against multi-PI-resistant HIV-1[1][2][3] | Active against 90% of highly PI-resistant isolates in an in vitro study[12] |
Clinical Efficacy
Direct comparison of clinical efficacy is limited by the different developmental stages of the two drugs. This compound's clinical data is based on a single-arm Phase II study, while Tipranavir's efficacy has been established in larger Phase III trials.
This compound: Preliminary Clinical Findings
The HPR10006 study, a Phase II open-label, single-arm trial, evaluated this compound/ritonavir (300 mg/100 mg twice daily) in 31 HIV-1-infected patients. At 24 weeks, 77% (24/31) of patients achieved an HIV-1 RNA level of less than 50 copies/mL.[1][2] This included 5 out of 6 patients who had PI-resistant virus at baseline.[1][2]
| Study | Patient Population | Treatment Regimen | Key Efficacy Endpoint (Week 24) |
| HPR10006 | 31 HIV-1-infected patients (25 PI-sensitive, 6 PI-resistant)[1][2] | This compound/ritonavir 300 mg/100 mg twice daily + 2 NRTIs[1][2] | 77% of patients with HIV-1 RNA <50 copies/mL[1][2] |
Tipranavir: Phase III Clinical Trial Data
The efficacy of tipranavir/ritonavir was demonstrated in the RESIST-1 and RESIST-2 (Randomized Evaluation of Strategic Intervention in Multi-Drug Resistant Patients with Tipranavir) trials. These were large, open-label studies that compared TPV/r to an investigator-selected, ritonavir-boosted comparator PI (CPI/r) in treatment-experienced patients with multidrug-resistant HIV-1.
In the RESIST-1 trial, at week 24, 41.5% of patients in the TPV/r arm achieved a viral load reduction of ≥1-log10 from baseline, compared to 22.3% in the CPI/r arm.[13] Pooled data from the RESIST trials showed a significantly better virological response at 24 weeks for TPV/r compared to standard ritonavir-boosted PIs.[14]
| Study | Patient Population | Treatment Arms | Key Efficacy Endpoint (Week 24) |
| RESIST-1 | 620 antiretroviral-experienced patients[13] | TPV/r vs. CPI/r | 41.5% vs. 22.3% with ≥1-log10 reduction in HIV-1 load[13] |
| RESIST-1 & 2 (Pooled) | Treatment-experienced patients | TPV/r vs. CPI/r | Significantly better virological response with TPV/r[14] |
Resistance Profile
A key aspect of any PI is its ability to overcome existing resistance mutations.
This compound was specifically designed to be active against HIV-1 strains resistant to currently marketed PIs.[1] In vitro studies confirmed its potent activity against a broad range of PI-resistant clinical isolates.[15]
Tipranavir has a unique resistance profile.[16] Its non-peptidic structure and flexible binding may contribute to its activity against PI-resistant viruses.[9][10] While resistance to tipranavir can develop, it often involves a different set of mutations compared to other PIs, meaning that failure on a tipranavir-containing regimen does not necessarily preclude the use of all other PIs.[16]
Experimental Protocols
In Vitro Antiviral Activity Assay (General Methodology)
A common method to determine the in vitro antiviral activity of a compound is the cell-based assay. A standardized amount of HIV-1 is used to infect susceptible cells (e.g., PBMCs or cell lines like MT-4) in the presence of serial dilutions of the investigational drug. After a defined incubation period, the extent of viral replication is measured. This can be done by quantifying viral proteins (e.g., p24 antigen) or by measuring the cytopathic effect of the virus on the cells. The IC50 (50% inhibitory concentration) is then calculated as the drug concentration that inhibits viral replication by 50%.
Clinical Trial Design (General Overview)
The clinical efficacy of antiretroviral agents is typically evaluated in randomized, controlled trials. In the case of treatment-experienced patients, a common design involves comparing a new agent in combination with an optimized background regimen (OBR) against a comparator drug with an OBR. The OBR is selected based on the patient's treatment history and resistance testing. The primary endpoint is often the proportion of patients who achieve a certain level of virological suppression (e.g., HIV-1 RNA below a specific threshold) at a predefined time point.
Visualizing the HIV Protease Inhibition Pathway
The following diagram illustrates the general mechanism of action for HIV protease inhibitors like this compound and Tipranavir.
Caption: Mechanism of HIV Protease Inhibition.
This diagram illustrates the critical role of HIV protease in the viral life cycle and how protease inhibitors block this process, leading to the formation of non-infectious virions.
Conclusion
While the discontinuation of this compound's development prevents a definitive clinical efficacy comparison with Tipranavir, the available data provides valuable insights for the research community. This compound demonstrated exceptional in vitro potency, suggesting a high therapeutic potential that was unfortunately unrealized due to formulation issues. Tipranavir remains a valuable therapeutic option for treatment-experienced patients with multi-drug resistant HIV-1, with its efficacy established through robust clinical trials. The distinct structural classes and resistance profiles of these two molecules underscore the ongoing need for diverse therapeutic strategies to combat the evolving challenge of HIV drug resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Preliminary safety and efficacy data of this compound, a novel HIV-1 protease inhibitor: 24 week data from study HPR10006 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 6. thebodypro.com [thebodypro.com]
- 7. Tipranavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tipranavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tipranavir: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]
- 12. | BioWorld [bioworld.com]
- 13. Efficacy of the protease inhibitors tipranavir plus ritonavir in treatment-experienced patients: 24-week analysis from the RESIST-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tipranavir: a ritonavir-boosted protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Antiviral Activity of the Novel, Tyrosyl-Based Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor this compound (GW640385) in Combination with Other Antiretrovirals and against a Panel of Protease Inhibitor-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Review of tipranavir in the treatment of drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Brecanavir's in vitro potency, as measured by its half-maximal inhibitory concentration (IC50), with genotypic resistance data from HIV-1 protease inhibitor (PI)-experienced patient populations. The data presented is crucial for understanding the resistance profile of this compound and its potential utility in salvage therapy regimens. Detailed experimental protocols for the key assays used to generate this data are also provided.
This compound: A High-Potency Protease Inhibitor
This compound (formerly GW640385) is a potent, second-generation HIV-1 protease inhibitor designed to be effective against wild-type and multi-drug resistant strains of the virus.[1][2] Its mechanism of action involves inhibiting the HIV protease enzyme, which is essential for the cleavage of viral polyproteins into mature, functional proteins, thus preventing the production of infectious virions. This compound exhibits a high binding affinity for the HIV protease, with studies showing it to be significantly more potent than many previously marketed PIs.[2]
Quantitative Analysis of this compound IC50 and Genotypic Resistance
The following tables summarize the in vitro activity of this compound against HIV-1, including its comparative potency against other PIs and the impact of resistance-associated mutations (RAMs) on its efficacy. The data is primarily derived from studies of PI-experienced patient cohorts, such as the HPR20001 (STRIVE) phase II dose-ranging study.[1]
Table 1: Comparative In Vitro Potency of this compound
| Protease Inhibitor | Median IC50 (nM) in PI-Experienced Population | Median Fold Change (FC) in IC50 vs. Wild-Type |
| This compound | 0.5 | 5.9 |
| Amprenavir | 230 | 21 |
| Lopinavir | 270 | 82 |
| Saquinavir | 117 | 29 |
| Ritonavir | 1700 | 162 |
| Nelfinavir | 340 | 59 |
| Atazanavir | 74 | 69 |
| Tipranavir | 250 | 3.4 |
| Data sourced from the HPR20001 (STRIVE) study.[1] |
Table 2: Correlation of this compound Fold Change with Number of Major Protease Inhibitor RAMs
| Fold Change (FC) Cut-off for this compound | Percentage of Isolates Above Cut-off | Mean Number of Major PI Mutations in Isolates ≥ FC Cut-off | Mean Number of Major PI Mutations in Isolates < FC Cut-off |
| >10 | 35% | 4.0 | 2.7 |
| >5.2 | 55% | 3.8 | 2.5 |
| >4 | 61% | 3.6 | 2.5 |
| >2 | 79% | 3.4 | 2.3 |
| Data from the HPR20001 (STRIVE) study, demonstrating a correlation between a higher number of major PI mutations and increased resistance to this compound.[1] |
Table 3: Impact of Specific Protease Mutations on this compound Activity
| Protease Mutation(s) | Observed Effect on this compound Susceptibility | Notes |
| I84V | Associated with high fold change in IC50.[1] | The presence of I84V was a significant factor in reduced susceptibility.[1] |
| I84V + I47V | Higher levels of fold change observed compared to I84V alone.[1] | This combination was associated with a higher overall number of mutations.[1] |
| M46I/L, L90M, V82F/A/S/T/L | Prevalent in the PI-experienced patient population studied.[1] | While prevalent, their individual impact on this compound IC50 is less defined in the provided data compared to I84V. |
| Based on findings from the HPR20001 (STRIVE) study.[1] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of the data presented. The following sections outline the standard protocols for determining phenotypic and genotypic resistance to HIV-1 protease inhibitors.
Phenotypic Resistance Testing: The PhenoSense™ Assay
The PhenoSense™ assay is a widely used method for determining the phenotypic resistance of HIV-1 to antiretroviral drugs by measuring the IC50.[3][4]
Principle: This recombinant virus assay measures the ability of a patient's HIV-1 protease and reverse transcriptase genes to function in the presence of various concentrations of antiretroviral drugs.
Step-by-Step Protocol:
-
Viral RNA Isolation: HIV-1 RNA is extracted from a patient's plasma sample.[3]
-
Amplification: The protease (PR) and reverse transcriptase (RT) regions of the viral genome are amplified using reverse transcription-polymerase chain reaction (RT-PCR).[3]
-
Construction of Test Vector: The amplified patient-derived PR and RT gene segments are inserted into a proprietary HIV-1 vector that lacks these genes but contains a luciferase reporter gene.[3]
-
Production of Pseudovirions: The recombinant vector DNA is transfected into host cells, leading to the production of pseudovirions that contain the patient's protease and reverse transcriptase enzymes.[3][4]
-
Infection and Drug Susceptibility Measurement: These pseudovirions are used to infect target cells in the presence of serial dilutions of this compound and other protease inhibitors.[4]
-
Data Analysis: After a single round of replication, the amount of luciferase produced is measured. The light output is proportional to the extent of viral replication. The IC50 is calculated as the drug concentration that inhibits viral replication by 50% compared to a no-drug control. The fold change is determined by dividing the IC50 of the patient's virus by the IC50 of a wild-type reference virus.[3]
Genotypic Resistance Testing: HIV-1 Protease Sequencing
Genotypic assays identify resistance-associated mutations in the HIV-1 protease gene.[5][6]
Principle: This method involves sequencing the protease gene from the patient's viral RNA to detect mutations known to confer resistance to protease inhibitors.
Step-by-Step Protocol:
-
Viral RNA Extraction: HIV-1 RNA is extracted from the patient's plasma.[5]
-
Reverse Transcription and PCR: The RNA is reverse-transcribed to complementary DNA (cDNA), and the protease gene region is then amplified using PCR.[7]
-
Sequencing: The amplified PCR product is sequenced using either Sanger sequencing or Next-Generation Sequencing (NGS) methods.[8]
-
Sequence Analysis: The resulting nucleotide sequence is compared to a wild-type reference sequence to identify mutations.[9]
-
Interpretation: The identified mutations are cross-referenced with databases of known resistance-associated mutations (e.g., Stanford HIV Drug Resistance Database) to predict the level of resistance to various protease inhibitors.[10][11]
Visualizing the Correlation Workflow
The following diagrams illustrate the key processes and relationships described in this guide.
Caption: Workflow for correlating genotypic and phenotypic data.
Caption: Relationship between mutation accumulation and IC50.
Conclusion
The available data indicates that this compound is a highly potent HIV-1 protease inhibitor with significant activity against a broad range of PI-resistant viral isolates.[12] While the presence of multiple protease inhibitor resistance-associated mutations, particularly I84V, can reduce its susceptibility, a majority of viruses from highly PI-experienced patients remain susceptible to this compound at sub-nanomolar concentrations.[1] This suggests that this compound could have been a valuable component of salvage therapy regimens for patients with limited treatment options. The correlation of genotypic data with phenotypic IC50 values is a critical tool for predicting the clinical efficacy of this compound and guiding its potential use in personalized antiretroviral therapy.
References
- 1. This compound: new PI, resistance report from phase II study [natap.org]
- 2. academic.oup.com [academic.oup.com]
- 3. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 4. cenetron.com [cenetron.com]
- 5. HIV 1 genotypic resistance testing (protease and reverse transcriptase region) [qehbpathology.uk]
- 6. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 9. Genotypic Testing for Human Immunodeficiency Virus Type 1 Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 11. iasusa.org [iasusa.org]
- 12. In Vitro Antiviral Activity of the Novel, Tyrosyl-Based Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor this compound (GW640385) in Combination with Other Antiretrovirals and against a Panel of Protease Inhibitor-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
For researchers and drug development professionals engaged in the discovery of novel HIV therapies, understanding the interaction between different classes of antiretroviral agents is paramount. This guide provides a comparative analysis of the in vitro synergy between the potent, second-generation protease inhibitor (PI) Brecanavir and various nucleoside reverse transcriptase inhibitors (NRTIs). The data presented here is based on findings from preclinical assessments of this compound's antiviral activity when used in combination with other antiretrovirals.
Data Presentation: this compound and NRTI Combination Synergy
The following table summarizes the observed in vitro interactions between this compound and a panel of commercially available NRTIs. The interactions are categorized as either synergistic or additive based on the analysis of antiviral activity in cell culture assays. It is important to note that while the qualitative nature of the interaction is described, specific quantitative data, such as Combination Index (CI) values, were not detailed in the primary literature.
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Brand Name | Observed In Vitro Interaction with this compound |
| Stavudine | Zerit | Synergistic[1] |
| Zidovudine (AZT) | Retrovir | Additive[1] |
| Abacavir (ABC) | Ziagen | Additive[1] |
| Lamivudine (3TC) | Epivir | Additive[1] |
| Emtricitabine (FTC) | Emtriva | Additive[1] |
| Tenofovir disoproxil fumarate (TDF) | Viread | Additive[1] |
| Didanosine (ddI) | Videx | Additive[1] |
| Zalcitabine (ddC) | Hivid | Additive[1] |
| Adefovir | Hepsera | Additive[1] |
Experimental Protocols
The synergy analysis summarized above was conducted using a cell-based assay designed to measure the inhibition of HIV-1 replication. The detailed methodology is crucial for the interpretation and potential replication of these findings.
Cell Lines and Virus
-
Cell Line: MT-2 cells, a human T-cell leukemia cell line, were used for the antiviral assays.
-
Virus: The HIV-1 IIIB laboratory strain was used to infect the MT-2 cells.
Antiviral Assay
-
Cell Preparation: MT-2 cells were cultured and maintained in appropriate growth medium.
-
Drug Combination Matrix: A checkerboard dilution pattern was used to test a range of concentrations for this compound and each NRTI, both individually and in combination.
-
Infection: MT-2 cells were infected with the HIV-1 IIIB strain in the presence of the single drugs or drug combinations.
-
Incubation: The infected cells were incubated for a period that allows for multiple rounds of viral replication.
-
Endpoint Measurement: The extent of viral replication was quantified by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The 50% effective concentration (EC50) for each drug alone and for the combinations was calculated. The interaction between this compound and each NRTI was determined by comparing the observed antiviral effects of the drug combinations with the expected effects based on the principle of dose-wise additivity. The MacSynergy II program was utilized to analyze the drug interaction data and generate three-dimensional plots, with synergy, additivity, or antagonism determined based on the deviation from the theoretical additive surface.[2]
Visualizations
Mechanism of Action: this compound and NRTIs
The following diagram illustrates the distinct stages of the HIV replication cycle targeted by this compound and NRTIs.
Caption: Inhibition of HIV replication by NRTIs and this compound.
Experimental Workflow: In Vitro Synergy Testing
The workflow for determining the synergistic or additive effects of this compound in combination with NRTIs is depicted below.
Caption: Workflow for in vitro HIV drug synergy testing.
References
- 1. In vitro antiviral activity of the novel, tyrosyl-based human immunodeficiency virus (HIV) type 1 protease inhibitor this compound (GW640385) in combination with other antiretrovirals and against a panel of protease inhibitor-resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Activity of the Novel, Tyrosyl-Based Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor this compound (GW640385) in Combination with Other Antiretrovirals and against a Panel of Protease Inhibitor-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Disclaimer: Brecanavir is an investigational protease inhibitor whose development was discontinued. As such, a specific, manufacturer-validated disposal protocol is not publicly available. The following procedures are based on best practices for the disposal of potent antiviral compounds and hazardous pharmaceutical waste in a laboratory setting. Researchers must always consult and adhere to their institution's specific safety guidelines and all applicable local, regional, and national regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
This compound, as a potent pharmaceutical compound, should be handled with care. All waste generated during research involving this compound must be considered hazardous. Improper disposal can lead to environmental contamination and potential health risks.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is critical. Use dedicated, clearly labeled waste containers for all materials contaminated with this compound.
Table 1: this compound Waste Segregation and Disposal Summary
| Waste Type | Description | Recommended Container | Disposal Method |
| Solid Waste | Contaminated personal protective equipment (PPE) such as gloves, gowns, and masks; contaminated labware (e.g., plastic tubes, pipette tips). | Labeled, leak-proof, puncture-resistant container lined with a biohazard bag. | Incineration through a licensed hazardous waste disposal vendor. |
| Liquid Waste | Unused or expired this compound solutions, contaminated solvents, and aqueous solutions. | Labeled, leak-proof, chemical-resistant container. Do not mix with other chemical waste streams unless compatibility is confirmed. | Incineration through a licensed hazardous waste disposal vendor. |
| Sharps Waste | Contaminated needles, syringes, scalpels, and broken glass. | Labeled, puncture-proof sharps container. | Incineration through a licensed hazardous waste disposal vendor. |
Decontamination Procedures
For spills and contaminated surfaces, a validated decontamination procedure is essential. While a specific deactivating solution for this compound is not documented, a general approach for potent compounds can be followed. This typically involves a chemical inactivation step. The effectiveness of any decontamination procedure should be validated analytically.
Note: The following is a general experimental protocol and should be adapted and validated for your specific laboratory conditions.
Experimental Protocol: Surface Decontamination
-
Preparation of Decontaminating Solution: Prepare a fresh solution known to be effective against similar compounds, such as a solution of sodium hypochlorite (bleach) or a specialized laboratory decontamination solution. The concentration will depend on the chosen decontaminant.
-
Spill Containment: In case of a spill, cordon off the area. Wear appropriate PPE, including a lab coat, double gloves, and safety glasses.
-
Absorption: For liquid spills, use an absorbent material to soak up the spill.
-
Application of Decontaminant: Liberally apply the decontaminating solution to the contaminated area, starting from the perimeter and working inwards.
-
Contact Time: Allow for a sufficient contact time as recommended for the chosen decontaminant (typically 15-30 minutes).
-
Cleaning: Wipe the area with a clean, damp cloth.
-
Final Rinse: Rinse the area with water.
-
Waste Disposal: All materials used for decontamination (absorbent pads, wipes, etc.) must be disposed of as hazardous solid waste.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
Essential Safety Practices
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Training: Ensure all personnel handling this compound are trained on its hazards and the proper disposal procedures.
-
Emergency Procedures: Have emergency procedures in place for spills and accidental exposures.
By adhering to these guidelines, researchers can handle and dispose of this compound waste in a manner that prioritizes safety and environmental protection. Always refer to your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all regulations.
For researchers, scientists, and drug development professionals handling Brecanavir, a potent HIV protease inhibitor, stringent adherence to safety protocols is paramount to minimize exposure and ensure a safe laboratory environment. Although the clinical development of this compound was discontinued, its use in research settings necessitates a comprehensive understanding of its potential hazards and the implementation of appropriate personal protective equipment (PPE) and handling procedures.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on general safety guidelines for handling hazardous pharmaceutical compounds.
Hazard Identification and Risk Assessment
This compound is classified as a substance suspected of causing genetic defects, cancer, and damage to the unborn child.[2] Therefore, it must be handled with extreme caution. A thorough risk assessment should be conducted before any handling of the compound to identify potential exposure routes, such as inhalation of aerosols or dust, skin contact, and ingestion.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Dispensing (Solid Form) | - Respirator: Approved air-purifying respirator with appropriate cartridges where dust may be generated.[2]- Gloves: Two pairs of nitrile gloves.[2]- Eye Protection: Safety goggles or a face shield.[3][4]- Lab Coat: A dedicated lab coat, preferably disposable.[3] |
| Solution Preparation and Handling | - Gloves: Nitrile gloves.[2]- Eye Protection: Safety glasses with side shields or goggles.[3][4]- Lab Coat: Standard laboratory coat.[3] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.[2]- Eye Protection: Safety glasses.[3]- Lab Coat: Standard laboratory coat.[3] |
| Spill Cleanup | - Respirator: Air-purifying respirator if aerosols or dust are present.[2]- Gloves: Two pairs of nitrile or other chemically compatible gloves.[2]- Eye Protection: Chemical splash goggles and a face shield.[3]- Protective Clothing: Disposable gown or coveralls. |
Experimental Protocols: Safe Handling and Disposal
Handling:
-
Ventilation: All procedures that may generate dust or aerosols should be performed in a certified chemical fume hood or other appropriate ventilated enclosure.[2][5]
-
Minimizing Contamination: Avoid creating splashes or aerosols.[3] Work surfaces should be decontaminated regularly.[3]
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5] Do not consume food or beverages in the laboratory.[3][4]
Disposal:
-
Waste Management: All contaminated materials, including disposable PPE, weighing papers, and pipette tips, should be collected in a designated, labeled, and sealed waste container.
-
Decontamination: Follow all local, regional, national, and international regulations for the disposal of hazardous chemical waste.[2]
Visual Guidance: PPE Workflow
To ensure the correct use of PPE and prevent cross-contamination, a standardized procedure for donning and doffing is essential.
By implementing these safety measures and handling protocols, researchers can effectively manage the risks associated with this compound and maintain a safe laboratory environment. It is crucial to consult your institution's specific safety guidelines and the relevant Safety Data Sheets (SDS) for any chemicals used in conjunction with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
